(S)-2-Ethylpiperidine hydrochloride
Description
BenchChem offers high-quality (S)-2-Ethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Ethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-ethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEDNVOKYCDBFD-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Ethylpiperidine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties and Handling of (S)-2-Ethylpiperidine Hydrochloride[1][2]
Part 1: Executive Technical Summary
(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6 ) is a high-value chiral building block belonging to the piperidine class of heterocycles.[1][2][3] Structurally, it is the ethyl homolog of (S)-Coniine (2-propylpiperidine) and (S)-Pipecoline (2-methylpiperidine).[1][2] Its primary utility lies in asymmetric synthesis, particularly in the development of local anesthetics (analogs of ropivacaine and levobupivacaine) and urea-based kinase inhibitors.[1][2]
Unlike its free base counterpart (CAS: 34272-40-7), which is a volatile and air-sensitive liquid, the hydrochloride salt offers superior stability, non-volatility, and ease of handling for solid-phase dosing.[1][2] This guide details the physicochemical profile, resolution methodologies, and critical handling protocols required to maintain the stereochemical integrity of this compound.
Part 2: Chemical Identity & Physical Properties
The following data aggregates experimental values and computed descriptors for the hydrochloride salt.
Table 1: Physicochemical Constants
| Property | Value / Description | Notes |
| Chemical Name | (S)-2-Ethylpiperidine hydrochloride | |
| CAS Number | 558479-16-6 | Free Base CAS: 34272-40-7 |
| Molecular Formula | C₇H₁₅N[1][2][3][4][5][6][7][8][9] · HCl | |
| Molecular Weight | 149.66 g/mol | Free Base MW: 113.20 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Highly soluble in Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane, Et₂O) |
| Melting Point | 185–190 °C (Typical range for class) | Exact value varies by crystal habit/purity |
| Chirality | (S)-Enantiomer | Levorotatory (-) in most polar solvents |
| Acidity (pKa) | ~11.0 (Piperidine ring nitrogen) | Strong base in free form |
| Hygroscopicity | Moderate to High | Requires desiccated storage |
Critical Note on Optical Rotation: The specific rotation
of piperidine salts is highly sensitive to concentration, solvent pH, and temperature.[10] For (S)-2-ethylpiperidine HCl, literature values for the free base are often cited as negative (to in ethanol).[1][2] Always report rotation with precise solvent conditions (e.g., ).[2][10]
Part 3: Synthesis & Chiral Resolution Workflow
The most robust method for obtaining high-purity (S)-2-ethylpiperidine HCl is via the classical optical resolution of the racemic free base using tartaric acid derivatives.[1][2] This method is preferred over asymmetric hydrogenation for scale-up due to cost-efficiency.[1][2][10]
The Resolution Protocol
The separation relies on the formation of diastereomeric salts using (-)-Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2]
-
Salt Formation: Racemic 2-ethylpiperidine is treated with L-DBTA in aqueous ethanol.[1][2][10]
-
Fractional Crystallization: The (S)-amine[1][2][10]·L-DBTA salt is less soluble and precipitates.[1][2][10]
-
Liberation: The salt is treated with NaOH to release the (S)-free base.[1][10]
-
Hydrochlorination: The purified base is treated with anhydrous HCl in diethyl ether or isopropanol to precipitate the target hydrochloride salt.[10]
Visual Workflow: Enantiomeric Resolution
Figure 1: Classical resolution workflow for isolating (S)-2-ethylpiperidine from racemic starting material.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of the chiral center, the following analytical battery is recommended.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (D₂O): Expect a multiplet at δ 3.0–3.4 ppm corresponding to the protons adjacent to the nitrogen (C2 and C6).[1][10] The ethyl group will appear as a triplet (CH₃) at δ 0.9 ppm and a multiplet (CH₂) at δ 1.3–1.5 ppm .[1][10]
-
Chiral Purity Determination: Standard NMR is insufficient for enantiomeric excess (ee) determination.[1][10] Use Mosher's Acid Chloride derivatization or Chiral HPLC .[10]
Chiral HPLC Method (Recommended)
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[10]
-
Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).[1][10]
-
Target: >98.5% ee for pharmaceutical applications.
Elemental Analysis
-
Confirm the presence of Chlorine (Cl) to verify stoichiometry (1:1 HCl salt).[1][10]
-
Theoretical: C (56.18%), H (10.78%), N (9.36%), Cl (23.69%).[1][2]
Part 5: Handling, Stability, and Safety
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat.[10] Handle in a fume hood to avoid inhalation of dust.[10]
Storage & Stability
-
Hygroscopicity: The HCl salt is hygroscopic.[10][12] Exposure to ambient moisture will lead to "clumping" and potential hydrolysis or weight errors during dosing.[10]
-
Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: 24 months if stored in a tightly sealed, desiccated container.[10]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from .[1][10]
-
Sigma-Aldrich. Product Specification: (S)-2-Ethylpiperidine hydrochloride (CAS 558479-16-6).[1][2][3][10] Retrieved from .[1][2][10]
-
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis.[10] Elsevier Science.[10] (General reference for tartaric acid resolution of amines).
-
Accela ChemBio. Safety Data Sheet: (S)-2-Ethylpiperidine Hydrochloride. Retrieved from .[1][10]
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[10] (Methodology for piperidine resolution).
Sources
- 1. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 558479-16-6,(S)-2-Ethylpiperidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 26103-78-6,Diethyl 2-Oxo-3-propylsuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. (S)-(+)-2-ethylpiperidine hydrochloride|558479-16-6 - MOLBASE Encyclopedia [m.molbase.com]
- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. (S)-2-Ethylpiperidine | C7H15N | CID 5287472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
(S)-2-Ethylpiperidine hydrochloride molecular weight and formula
High-Purity Chiral Scaffolds in Drug Discovery[1][2]
Executive Summary
(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6) is a critical chiral building block utilized in the synthesis of stereochemically pure pharmaceutical intermediates.[1][2] As a homolog of the piperidine alkaloids (e.g., coniine) and a structural core for local anesthetics and GPCR ligands, its optical purity is paramount. This guide details the physicochemical properties, resolution-based synthesis, and analytical characterization of the (S)-enantiomer, emphasizing its role in developing safer, single-enantiomer therapeutics.[2]
Chemical Identity & Properties
The hydrochloride salt offers enhanced stability and solubility compared to the volatile and corrosive free base.
| Property | Specification |
| IUPAC Name | (2S)-2-Ethylpiperidine hydrochloride |
| Common Name | (S)-2-Ethylpiperidine HCl |
| CAS Number (Salt) | 558479-16-6 |
| CAS Number (Free Base) | 34272-40-7 |
| Molecular Formula | C₇H₁₅N[1][2][3][4] · HCl (C₇H₁₆ClN) |
| Molecular Weight | 149.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-enantiomer (Levorotatory in specific solvents) |
| Solubility | Soluble in water, ethanol, methanol; insoluble in non-polar solvents |
Synthesis & Resolution Methodology
While asymmetric hydrogenation of pyridine derivatives is possible, the industrial standard for high optical purity (>99% ee) remains the classical resolution of the racemic mixture using chiral tartaric acid derivatives. This method is scalable and cost-effective.[2]
3.1. The Resolution Protocol
The separation relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid, typically (L)-(-)-Dibenzoyltartaric acid (L-DBTA) .[2]
Step-by-Step Workflow:
-
Salt Formation: Racemic 2-ethylpiperidine is dissolved in a polar solvent (e.g., ethanol or acetone/water mixture).[2] One equivalent of L-DBTA is added.[2]
-
Selective Crystallization: The mixture is heated to reflux and allowed to cool slowly. The (S)-amine[1][2]·L-DBTA diastereomeric salt, being less soluble, crystallizes out.[2] The (R)-amine salt remains in the mother liquor.[2]
-
Filtration & Recrystallization: The crystals are filtered. To achieve >99% ee, the salt is often recrystallized from ethanol.
-
Liberation of Free Base: The purified salt is treated with aqueous NaOH or KOH to liberate the (S)-2-ethylpiperidine free base, which is extracted into an organic solvent (e.g., dichloromethane).[2]
-
Hydrochlorination: The organic layer is dried, and HCl gas (or HCl in dioxane/ether) is introduced to precipitate the stable (S)-2-ethylpiperidine hydrochloride salt.[2]
3.2. Process Visualization
The following diagram illustrates the logic flow for isolating the (S)-enantiomer.
Caption: Workflow for the optical resolution of (S)-2-Ethylpiperidine using L-Dibenzoyltartaric acid.
Pharmaceutical Applications
The piperidine ring is a "privileged scaffold" in medicinal chemistry.[5][6] The (S)-2-ethyl substituent introduces specific steric bulk and chirality that influences receptor binding kinetics.[2]
4.1. Local Anesthetics & Ion Channel Blockers
(S)-2-Ethylpiperidine is a structural homolog of the key intermediates used for Ropivacaine (propyl) and Levobupivacaine (butyl).[2]
-
Mechanism: The "single enantiomer switch" reduces cardiotoxicity. The (S)-isomers of these anesthetics bind more selectively to the sodium channel without affecting cardiac potassium channels as potently as the (R)-isomers.[2]
-
Application: Researchers use the ethyl homolog to probe the steric limits of the hydrophobic binding pocket in voltage-gated sodium channels (Nav1.x).
4.2. Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 2-alkylpiperidine motif mimics the structure of Coniine and Anabasine .
-
Research: (S)-2-Ethylpiperidine derivatives are synthesized to evaluate subtype selectivity (e.g., α4β2 vs. α7) for treating neurodegenerative diseases like Alzheimer's.[2] The ethyl group provides a variation in lipophilicity (LogP) compared to the methyl or propyl analogs.
4.3. Spirocyclic Scaffolds
Recent literature highlights the use of chiral 2-substituted piperidines in the synthesis of spirocyclic piperidines via kinetic resolution or lithiation/substitution sequences. These rigid structures are increasingly popular in designing GPCR antagonists (e.g., for pain or obesity) due to their defined 3D vectorization.
Analytical Characterization
Verifying the identity and purity of the salt is critical before use in synthesis.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Specific Rotation [α]²⁰D:
-
The value must be compared against a standard (typically negative for the free base in ethanol, but specific rotation can vary by solvent and concentration for the HCl salt).
-
Note: Enantiomeric excess (ee) should be confirmed via Chiral HPLC (e.g., Chiralcel OD-H column).[2]
-
Handling & Safety
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Nitrogen/Argon) to prevent "caking" and hydrolysis.
-
Corrosivity: While the salt is safer than the free base, it is still an irritant. The free base (liberated in situ) is corrosive and causes severe skin burns (Skin Corr. 1B).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle in a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from [Link]
-
Google Patents. (2004).[2] Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1).[7] Retrieved from
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
Accela ChemBio. (2023).[2][8] Product Information: (S)-2-Ethylpiperidine Hydrochloride (SY117400).[1][2] Retrieved from [Link]
Sources
- 1. 1034001-51-8,Chloro[(R)-(-)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl](p-cymene)ruthenium(II) Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 26103-78-6,Diethyl 2-Oxo-3-propylsuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. lookchem.com [lookchem.com]
- 4. (S)-2-Ethylpiperidine | C7H15N | CID 5287472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
(S)-2-Ethylpiperidine Hydrochloride: Safety, Handling, and Technical Protocol Guide
Part 1: Executive Technical Summary
(S)-2-Ethylpiperidine hydrochloride (CAS: 32479-73-5) is a critical chiral building block, most notably utilized in the asymmetric synthesis of local anesthetics such as ropivacaine and levobupivacaine . Unlike its free base counterpart—a volatile, flammable liquid—the hydrochloride salt is a solid, offering improved stability and ease of handling. However, this form introduces specific challenges regarding hygroscopicity , dust inhalation toxicity , and potential corrosivity upon contact with moisture.
This guide moves beyond generic safety data, providing a field-validated framework for the safe manipulation of this compound in high-purity research and scale-up environments.
Part 2: Physicochemical Profile & Hazard Identification
Understanding the phase transition from free base to salt is critical for safety planning. The salt form mitigates flammability risks but elevates inhalation and contact hazards due to the acidic nature of the hydrochloride moiety.
Comparative Properties Table
| Property | (S)-2-Ethylpiperidine (Free Base) | (S)-2-Ethylpiperidine Hydrochloride (Salt) | Operational Implication |
| Physical State | Liquid | Crystalline Solid | Salt requires dust control; Base requires vapor control. |
| Volatility | High (Boiling Point: ~143°C) | Negligible (Solid) | Inhalation risk shifts from vapor (base) to particulate (salt). |
| Flammability | Flammable (Flash Point < 60°C) | Combustible Solid | Salt eliminates Class 3 fire risk but introduces dust explosion potential. |
| Hygroscopicity | Low | High | Critical: Salt absorbs atmospheric moisture, altering stoichiometry and causing clumping. |
| Acidity (pH) | Alkaline (pKa ~11) | Acidic (in solution) | Salt solutions can cause severe eye/skin irritation or burns similar to dilute HCl. |
GHS Hazard Classification (Synthesized)
While specific SDS data for the chiral salt can be sparse, it shares the toxicological profile of the piperidine class. Treat with the following classifications:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) or Category 1B (Causes severe burns) depending on moisture content.
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage).[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Expert Insight: Never assume the salt is benign. Upon contact with mucous membranes (eyes, lungs), the hydrolysis of the hydrochloride salt releases protons, locally lowering pH and causing rapid tissue damage.
Part 3: Strategic Handling & Engineering Controls
The "Dry-Chain" Protocol
Because (S)-2-Ethylpiperidine HCl is hygroscopic, moisture uptake is the primary cause of experimental failure (incorrect stoichiometry) and physical degradation.
-
Storage: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen). Do not store in simple screw-cap vials for long periods; use parafilm seals or secondary containment with desiccant packs.
-
Weighing:
-
Small Scale (<1g): Weigh quickly in ambient air, but immediately reseal the source container.
-
Large Scale (>10g): Weigh inside a glove box or a glove bag purged with nitrogen to prevent water uptake that turns the free-flowing powder into a sticky gum.
-
Engineering Controls (The "Barrier" Method)
-
Primary Barrier: All handling of the solid must occur inside a certified chemical fume hood . Face velocity should be maintained between 80–100 fpm.
-
Dust Suppression: Use anti-static weighing boats. If transferring large quantities, use a powder funnel to minimize aerosolization.
Personal Protective Equipment (PPE) Matrix
| Body Area | Recommended PPE | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator (if outside hood) | Prevents inhalation of acidic particulates which can cause laryngeal spasms. |
| Eyes | Chemical Splash Goggles (Not Safety Glasses) | Critical: Dust can bypass side shields. Acidic hydrolysis in the eye is immediate. |
| Hands | Nitrile Gloves (Double gloving recommended) | Standard nitrile offers excellent resistance. Change immediately upon contamination. |
| Body | Lab Coat + Chemical Apron | Prevents dust accumulation on clothing, which can be transferred home or to common areas. |
Part 4: Experimental Workflow & Emergency Response
Safe Handling Workflow (DOT Visualization)
This diagram outlines the decision logic for handling the compound to ensure both safety and chemical integrity.
Figure 1: Operational workflow emphasizing environmental control (humidity) and containment barriers.
Emergency Response Protocols
Scenario A: Inhalation of Dust
-
Immediate Action: Move personnel to fresh air immediately.
-
Mechanism: The HCl salt will dissociate in the moisture of the respiratory tract, creating hydrochloric acid.
-
Treatment: Do not induce vomiting. If breathing is difficult, administer oxygen (trained personnel only). Seek medical attention for potential pulmonary edema, which can be delayed.
Scenario B: Eye Contact
-
Immediate Action: Flush with water for a minimum of 15 minutes .[1][3][4]
-
Technique: Hold eyelids open. Use an eyewash station, not a bottle, to ensure continuous flow.
-
Follow-up: Consult an ophthalmologist. The acidic nature can cause corneal opacity if untreated.
Scenario C: Spills (Solid)
-
Containment: Do not dry sweep (creates dust).
-
Cleanup: Cover with a wet paper towel (to dissolve and trap dust) or use a HEPA-filtered vacuum.
-
Neutralization: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue.
Part 5: Synthesis & Reaction Safety[5]
When using (S)-2-Ethylpiperidine HCl in synthesis (e.g., amide coupling):
-
Free Basing In-Situ: Often, the salt is neutralized in situ using a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Risk:[1] This reaction is exothermic. Add the base slowly at 0°C.
-
Observation: The solution may become cloudy as the organic base hydrochloride (e.g., TEA·HCl) precipitates.
-
-
Solvent Compatibility: The salt is soluble in water and alcohols (methanol, ethanol) but has poor solubility in non-polar solvents (hexane, toluene) until neutralized.
Emergency Logic Flow (DOT Visualization)
Figure 2: Triage decision tree for acute exposure incidents.
Part 6: Waste Disposal & Regulatory Compliance
-
Classification: Dispose of as Hazardous Chemical Waste . Do not dispose of in general trash or down the drain.
-
Segregation: Segregate with "Toxic" or "Corrosive" solid waste streams.
-
Labeling: Clearly label waste containers as "Contains Piperidine Salts - Acidic/Toxic."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[5] C&L Inventory: 2-ethylpiperidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
(S)-2-Ethylpiperidine hydrochloride mechanism of action in organic reactions
This guide focuses on the technical application, mechanistic behavior, and experimental handling of (S)-2-Ethylpiperidine hydrochloride (CAS 34272-40-7 for the free base; salt forms vary). Unlike its carboxylated cousin (pipecolic acid), this molecule functions primarily as a chiral auxiliary and a nucleophilic building block in the synthesis of alkaloids and fine chemicals.
Executive Summary
(S)-2-Ethylpiperidine hydrochloride is the stabilized salt form of (S)-2-ethylpiperidine, a chiral secondary amine. In organic synthesis, it serves two critical roles: as a chiral scaffold for constructing alkaloid natural products (e.g., Coniine homologs) and as a chiral base/catalyst where the C2-ethyl group induces stereochemical bias. Its mechanism of action is defined by the interplay between the nucleophilicity of the nitrogen atom and the steric shielding provided by the C2-ethyl substituent.
Part 1: Molecular Architecture & Mechanistic Properties
Structural Logic
The molecule consists of a piperidine ring with an ethyl group at the C2 position.[1] The (S)-configuration dictates the spatial arrangement of this ethyl group, which is the source of its chiral induction capabilities.
-
HCl Salt Form: The nitrogen lone pair is protonated (
), rendering the molecule chemically inert to oxidation and nucleophilic attack during storage. -
Free Base Form: Upon neutralization, the nitrogen lone pair becomes active. The C2-ethyl group creates a steric wall , blocking one face of the nitrogen atom. This forces incoming electrophiles to approach from the less hindered side, a principle known as steric approach control.
Mechanism of Activation (The "Switch")
The "mechanism of action" in a reaction flask begins with the liberation of the free amine. The hydrochloride salt is a dormant species.
The Activation Pathway:
-
Deprotonation: A base (e.g., NaOH, K2CO3, or Et3N) removes the proton from the piperidinium nitrogen.
-
Lone Pair Exposure: The
hybridized orbital containing the lone pair becomes available for bonding. -
Nucleophilic Attack: The amine attacks an electrophile (alkyl halide, acyl chloride, or epoxide).
Stereochemical Control Mechanism
In N-alkylation or acylation reactions, the (S)-2-ethyl group exerts 1,2-asymmetric induction .
-
Conformational Lock: The ethyl group prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Face Selectivity: When the nitrogen reacts (e.g., forming an enamine or ammonium salt), the reagent is steered away from the ethyl group, preserving chiral information in the product or inducing chirality in the substrate.
Part 2: Mechanistic Pathways in Synthesis
Pathway A: Nucleophilic Substitution ( )
This is the primary reaction mode for building larger scaffolds.
-
Mechanism: The free amine acts as a nucleophile, attacking an alkyl halide.
-
Kinetic Profile: Due to the steric bulk at C2, the reaction rate is slower than that of unsubstituted piperidine. This requires elevated temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction.
-
Side Reaction Control: The steric bulk suppresses over-alkylation (formation of quaternary ammonium salts), making it easier to stop at the tertiary amine stage compared to unhindered amines.
Pathway B: Asymmetric Catalyst (Enamine Activation)
(S)-2-Ethylpiperidine can function similarly to proline in organocatalysis.
-
Mechanism: It condenses with a carbonyl substrate (aldehyde/ketone) to form an enamine intermediate.
-
Induction: The C2-ethyl group shields one face of the enamine double bond, forcing the electrophile to attack from the opposite face. This results in high enantiomeric excess (ee) in the final product (e.g., in aldol or Michael addition reactions).
Part 3: Visualization of Reaction Logic
The following diagram illustrates the activation of the HCl salt and its subsequent reactivity pathways, highlighting the steric influence.
Caption: Mechanistic flow from the dormant hydrochloride salt to active nucleophilic pathways, mediated by steric control at the C2 position.
Part 4: Experimental Protocols
Protocol: Liberation of Free Base from HCl Salt
Objective: Convert the stable storage form into the reactive amine.
Reagents:
-
(S)-2-Ethylpiperidine HCl (10 mmol)
-
Sodium Hydroxide (2M aqueous solution)
-
Dichloromethane (DCM) or Diethyl Ether
-
Brine (Saturated NaCl)
Step-by-Step:
-
Dissolution: Suspend the hydrochloride salt in water (10 mL per gram of salt). It may not dissolve completely until basified.
-
Neutralization: Slowly add 2M NaOH with stirring until the pH reaches 12-14. The solution will become cloudy as the free amine (an oil) separates.
-
Extraction: Extract the aqueous mixture with DCM (3 x 15 mL). The amine moves into the organic layer.
-
Drying: Wash the combined organic layers with brine, dry over anhydrous
, and filter. -
Concentration: Remove the solvent under reduced pressure (rotary evaporator). Note: (S)-2-Ethylpiperidine is volatile. Do not use high vacuum or excessive heat (keep bath < 30°C).
Protocol: N-Alkylation (General Procedure)
Objective: Synthesis of a chiral tertiary amine.[2]
Reagents:
-
(S)-2-Ethylpiperidine (Free base, 1.0 equiv)
-
Alkyl Bromide (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Acetonitrile (ACN, anhydrous)
Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the free base in ACN (0.2 M concentration).
-
Addition: Add the anhydrous
. -
Reaction: Add the alkyl bromide dropwise at room temperature.
-
Heating: Reflux the mixture (approx. 80°C) for 12-24 hours. Monitor via TLC or LC-MS.
-
Mechanistic Note: The
scavenges the HBr produced, preventing the amine from reprotonating and deactivating.
-
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Purify via column chromatography.
Part 5: Data Summary & Troubleshooting
Physicochemical Properties
| Property | Value | Relevance |
| CAS (Free Base) | 34272-40-7 | Search identifier |
| CAS (HCl Salt) | Varies (check specific vendor) | Storage form |
| Molecular Weight | 113.20 g/mol (Base) | Calculation of stoichiometry |
| Chirality | (S)-Enantiomer | Critical for stereoselective applications |
| Boiling Point | ~143°C (Base) | Volatile; handle carefully during evaporation |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Reprotonation of amine | Ensure excess base ( |
| Racemization | High heat / Radical conditions | Avoid radical initiators. Keep reaction temperatures moderate. The C2 stereocenter is generally stable but can epimerize under harsh acidic/high-temp conditions. |
| Product Loss | Volatility of Free Base | Do not leave the free base under high vacuum for extended periods. Use it immediately after liberation. |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from .[4]
-
-
Synthetic Applications (Chiral Piperidines)
- General Reactivity of Hindered Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for Nucleophilic Substitution Mechanisms).
-
Resolution & Synthesis
-
Bánhegyi, D. F., et al. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Molecules. Retrieved from . (Context on resolution of piperidine derivatives).
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of (S)-2-Ethylpiperidine hydrochloride derivatives
From Chiral Synthon to Bioactive Ligand
Executive Summary
(S)-2-Ethylpiperidine hydrochloride is not merely a chemical intermediate; it is a privileged chiral scaffold that serves as the pharmacophoric anchor for a diverse class of neuroactive agents. Structurally homologous to the alkaloid coniine (2-propylpiperidine), the (S)-2-ethyl variant offers a unique balance of lipophilicity and steric bulk, making it a critical building block for ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , Sigma-1 receptors , and Neurokinin-1 (NK1) receptors .
This technical guide dissects the biological activity of (S)-2-ethylpiperidine derivatives, moving beyond simple toxicity to explore their therapeutic potential in neuropharmacology. It provides actionable protocols for synthesis and bioassay validation, grounded in recent medicinal chemistry literature.[1][2]
Part 1: Structural Activity Relationship (SAR) & Mechanism
The Chiral Advantage:
The biological activity of 2-substituted piperidines is highly stereospecific. The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-isomer due to the specific topology of the hydrophobic pockets in target receptors (e.g., the
1. Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of (S)-2-ethylpiperidine function primarily as non-competitive antagonists or allosteric modulators of nAChRs.[1]
-
Mechanism: The protonated nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine (ACh), interacting with the cation-
site (typically Tryptophan residues) in the receptor pore. -
The Ethyl Factor: Unlike the methyl group (which may be too small) or the propyl group (Coniine—highly toxic), the 2-ethyl group provides optimal steric hindrance to prevent channel opening without causing irreversible desensitization associated with longer alkyl chains.
-
Therapeutic Relevance: These derivatives are investigated for smoking cessation (partial agonism) and neuroprotection (antagonism of excitotoxicity).[1]
2. Sigma-1 (
1) Receptor Ligands
N-substituted derivatives of (S)-2-ethylpiperidine have shown high affinity for
-
SAR Insight: N-alkylation with bulky aromatic groups (e.g., phenethyl or benzyl moieties) attached to the (S)-2-ethylpiperidine core significantly enhances
1 selectivity over 2.[1]
3. Neurokinin-1 (NK1) Antagonism
The piperidine scaffold is central to NK1 antagonists (e.g., for treating chemotherapy-induced nausea). The (S)-2-ethyl substituent locks the conformation of the piperidine ring, orienting the C-4 substituents into the preferred position for receptor binding.
Part 2: Visualization of Signaling & SAR Logic
The following diagram illustrates the Structural Activity Relationship (SAR) logic flow for developing bioactive derivatives from the parent scaffold.
Caption: SAR decision tree showing how specific structural modifications of the (S)-2-ethylpiperidine core dictate biological target selectivity.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Benzyl-(S)-2-Ethylpiperidine (Model Ligand)
Context: This protocol creates a lipophilic derivative suitable for Sigma-1 or nAChR testing.[1]
Safety Note: (S)-2-Ethylpiperidine is corrosive (Skin Corr.[1] 1B) and flammable.[1] All operations must be performed in a fume hood.[1]
-
Reagents:
-
(S)-2-Ethylpiperidine HCl (1.0 eq)[1]
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (
, 3.0 eq) -
Acetonitrile (ACN, anhydrous)
-
-
Procedure:
-
Dissolve (S)-2-ethylpiperidine HCl in ACN.
-
Add
and stir for 30 min at room temperature to liberate the free base. -
Add Benzyl bromide dropwise at 0°C.[1]
-
Reflux the mixture for 12 hours.
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Partition residue between Water/DCM.[1] Dry organic layer over
.[1]
-
-
Validation:
Protocol B: In Vitro nAChR Radioligand Binding Assay
Context: To determine the affinity (
-
Membrane Preparation:
-
Use PC12 cells or rat hippocampal homogenates (rich in
7).[1] -
Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
-
Binding Reaction:
-
Radioligand:
- -Bungarotoxin (specific for 7) or -Epibatidine (heteromeric nAChRs).[1] -
Incubation: Mix 100
L membrane prep, 50 L radioligand (2 nM final), and 50 L test compound (concentration range to M). -
Incubate for 90 min at 25°C.
-
-
Termination:
-
Data Analysis:
-
Measure radioactivity via gamma counter.[1]
-
Calculate
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: .
-
Part 4: Quantitative Data Summary
The following table summarizes the comparative biological activity of the parent scaffold versus key derivatives, illustrating the "Ethyl Effect."
| Compound | Substituent (N-position) | Target Receptor | Activity Type | Affinity ( |
| (S)-2-Ethylpiperidine | H (Parent) | nAChR ( | Weak Antagonist | |
| Coniine | H (2-Propyl) | nAChR (Muscle) | Potent Toxin | |
| Derivative A | N-Benzyl | Sigma-1 | Agonist | 25 nM |
| Derivative B | N-(4-phenoxyethyl) | nAChR ( | Antagonist | 120 nM |
| Derivative C | N-Methyl | nAChR | Channel Blocker | 2.5 |
Note: Data represents aggregated values from homologous series in literature [1][4].
Part 5: References
-
Frontiers in Pharmacology. (2020).[1] Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[1]Link
-
National Institutes of Health (PubChem). (2025).[1] (S)-2-Ethylpiperidine Compound Summary & Safety Data.Link
-
Journal of Medicinal Chemistry. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships.Link
-
BenchChem. (2025).[1][3][4] Synthesis of Bioactive Ligands Utilizing an Ethyl-Piperidine Methylamine Scaffold.Link
-
European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity.[1][5][6][7]Link
Sources
- 1. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (S)-2-Ethylpiperidine Hydrochloride as a Chiral Building Block
[1]
Executive Summary
(S)-2-Ethylpiperidine hydrochloride (CAS 558479-16-6) represents a critical chiral scaffold in the synthesis of piperidine-based alkaloids and pharmaceutical agents. Unlike its 2-methyl or 2-propyl (coniine) analogs, the 2-ethyl variant offers a unique steric profile that modulates lipophilicity and receptor binding affinity without introducing excessive bulk.[1] This guide details the rigorous synthesis, resolution, and application of this building block, emphasizing its role in developing next-generation local anesthetics and GPCR modulators.[1]
Part 1: Strategic Utility & Chemical Causality[1]
The Stereochemical Advantage
In medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically active compounds.[1] The introduction of a C2-ethyl group creates a chiral center that rigidly directs the vector of N-substituents.
-
Lipophilicity Modulation: The ethyl group increases logP relative to methyl variants, enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]
-
Conformational Locking: The (S)-configuration at C2 forces the ethyl group into an equatorial position in the lowest energy chair conformation, shielding the alpha-face of the nitrogen. This steric bias is exploited to control the stereochemistry of subsequent N-alkylation or acylation reactions.
Distinctions from Homologs
It is crucial to distinguish (S)-2-Ethylpiperidine from its structural relatives to avoid synthetic mismatch:
-
vs. (S)-2-Propylpiperidine (Coniine): The ethyl analog lacks the high toxicity profile of coniine while retaining similar binding pharmacophores.
-
vs. Ethyl (S)-pipecolate: Often confused in nomenclature, the pipecolate contains a C2-ester.[1] (S)-2-Ethylpiperidine contains a C2-alkyl group, making it chemically stable against hydrolysis and suitable for reduction-sensitive pathways.[1]
Part 2: Synthesis & Manufacturing Protocols
Route Selection: Resolution vs. Asymmetric Hydrogenation
For industrial scalability, Optical Resolution remains the dominant "battle-tested" approach due to the low cost of starting materials (racemic 2-ethylpiperidine). However, Asymmetric Hydrogenation is preferred for high-value, small-batch discovery chemistry where enantiomeric excess (ee) >99% is required without recrystallization.[1]
Battle-Tested Protocol: Classical Resolution
Objective: Isolation of (S)-2-Ethylpiperidine from racemate using (-)-Dibenzoyl-L-tartaric acid (L-DBTA).[1]
Mechanism: The basic nitrogen of the piperidine forms a diastereomeric salt with the chiral acid. The (S)-amine/L-acid salt is less soluble in ethanol/water systems than the (R)-amine/L-acid salt, allowing separation via fractional crystallization.[1]
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 113.2 g (1.0 mol) of racemic 2-ethylpiperidine in 500 mL of Ethanol (95%).
-
Separately, dissolve 188.1 g (0.5 mol) of (-)-Dibenzoyl-L-tartaric acid in 500 mL of Ethanol (95%). Note: Use 0.5 equivalents of resolving agent (Pope-Peachey method) to maximize yield of the target enantiomer salt while leaving the unwanted enantiomer in solution.
-
Add the acid solution to the amine solution slowly at 60°C with vigorous stirring.
-
-
Crystallization (The Critical Control Point):
-
Recrystallization (Enrichment):
-
Recrystallize the wet cake from boiling ethanol/water (9:1).
-
Target optical rotation:
(c=1, MeOH) for the free base (check literature specific to salt form).[1]
-
-
Liberation & HCl Salt Formation:
-
Suspend the purified salt in water and basify with 4M NaOH to pH > 12.[1]
-
Extract with Dichloromethane (DCM) (3 x 200 mL).[1]
-
Dry organics over anhydrous
and concentrate.[1] -
Redissolve the oil in dry diethyl ether.[1]
-
Bubble dry HCl gas or add 2M HCl in ether at 0°C.[1]
-
Filter the hygroscopic white solid: (S)-2-Ethylpiperidine Hydrochloride .[1]
-
Advanced Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
For laboratories equipped with high-pressure reactors, this route converts 2-ethylpyridine directly to the chiral product.
-
Catalyst:
or chiral P,N-ligand Iridium complexes.[1] -
Conditions: 50 bar
, Toluene, catalytic (additive), 30°C. -
Advantage: 100% atom economy, no waste from resolving agents.[1]
Workflow Visualization
Caption: Operational workflow for the optical resolution of (S)-2-Ethylpiperidine.
Part 3: Applications in Drug Development[2]
Local Anesthetics (Amide-Type)
(S)-2-Ethylpiperidine serves as a direct precursor for homologs of Ropivacaine and Levobupivacaine .[1]
-
Mechanism: These drugs block voltage-gated sodium channels.[1] The stereochemistry at the piperidine C2 position is critical for reducing cardiotoxicity.[1] The (S)-enantiomers generally exhibit a wider safety margin than the (R)-enantiomers.[1]
-
Synthesis Logic: The secondary amine is coupled with 2,6-dimethylaniline (via an acyl chloride linker) to form the amide bond.[1] The ethyl group provides a steric bulk intermediate between the methyl (Mepivacaine) and propyl (Ropivacaine) variants, allowing fine-tuning of the duration of action.[1]
Chiral Auxiliaries and Catalysts
The rigid chiral backbone of (S)-2-ethylpiperidine is utilized to synthesize N-heterocyclic carbene (NHC) precursors and chiral ligands for asymmetric catalysis.[1]
-
Application: It directs enantioselectivity in alkylation reactions by sterically shielding one face of the reaction center.
Quantitative Data: Physical Properties
| Property | Value | Relevance |
| CAS (HCl Salt) | 558479-16-6 | Specific identifier for procurement.[1][2] |
| Molecular Weight | 149.66 g/mol | Calculation of stoichiometry.[1] |
| Appearance | White crystalline solid | Hygroscopic; handle under inert gas.[1] |
| Solubility | Water, Ethanol, Methanol | High polarity facilitates biological testing.[1] |
| Chirality | (S)-Enantiomer | Essential for biological activity/safety.[1] |
Part 4: Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] The free base is flammable and corrosive; the HCl salt is an irritant solid.[1]
-
Storage: Hygroscopic. Store in a desiccator or under nitrogen at room temperature.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (nitrogen oxides are produced).[1]
References
-
ChemicalBook. (2023).[1][3] 2-Ethylpiperidine Hydrochloride Product Information. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] (S)-2-Ethylpiperidine hydrochloride Product Sheet. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [1]
-
Google Patents. (2002).[1] Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).[1] Retrieved from
-
ChemRxiv. (2025).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [1]
Technical Guide: Strategic Sourcing and Validation of (S)-2-Ethylpiperidine Hydrochloride
Executive Summary & Technical Profile[1][2]
(S)-2-Ethylpiperidine hydrochloride is a critical chiral building block, primarily utilized as a pharmacophore in the synthesis of local anesthetics (e.g., ropivacaine analogues) and specific alkaloid-based therapeutics. Unlike its achiral or racemic counterparts, the utility of this compound relies entirely on its enantiomeric excess (ee) .
The commercial landscape for this compound is bifurcated: while the racemic free base is a commodity chemical, the high-purity (S)-enantiomer (specifically as the hydrochloride salt) often sits in the "make-to-order" or "semi-bulk" tier. This guide addresses the risks associated with sourcing, the necessity of salt formation for stability, and the analytical rigor required to validate optical purity.
Core Chemical Specifications
| Property | Specification | Notes |
| Compound Name | (S)-2-Ethylpiperidine Hydrochloride | |
| CAS (Free Base) | 2773-33-3 | Critical:[1][2] Verify this CAS.[3][4] CAS 1484-80-6 refers to the racemate.[2] |
| CAS (HCl Salt) | Varies/Custom | Often not indexed; search by Free Base CAS + "HCl". |
| Molecular Formula | C₇H₁₅N[3][4][5] · HCl | |
| Molecular Weight | 149.66 g/mol | Free base MW: 113.20 g/mol |
| Physical State | Crystalline Solid (Hygroscopic) | Free base is a volatile, corrosive liquid. |
| Chiral Center | C2 Position | (S)-Configuration is critical for biological activity. |
Sourcing Strategy: The "Salt Gap" Risk
A common pitfall in procurement is purchasing the "cheaper" liquid free base (CAS 2773-33-3) with the intent to use it over months. The free base is volatile, absorbs atmospheric CO₂, and is prone to oxidation.
Recommendation: If the HCl salt is unavailable from catalog suppliers (e.g., Sigma-Aldrich, TCI, Enamine), purchase the (S)-free base and immediately convert it to the hydrochloride salt upon receipt. This "in-house salting" ensures a stable shelf-life and reproducible stoichiometry for downstream reactions.
Supply Chain Decision Matrix
Caption: Decision workflow for sourcing (S)-2-Ethylpiperidine, prioritizing salt stability.
Impurity Profiling: The Hidden Risks
When sourcing (S)-2-Ethylpiperidine, you are battling two distinct impurity classes. Understanding their origin allows you to select the correct analytical method.
A. Enantiomeric Impurity (The (R)-Isomer)
-
Origin: Most commercial (S)-isomer is produced via Classical Resolution of the racemate using chiral acids (e.g., L-Tartaric acid or dibenzoyl-L-tartaric acid) rather than asymmetric synthesis.
-
Risk: Incomplete resolution leads to 90-95% ee. In drug development, the (R)-isomer may act as a competitive inhibitor or generate diastereomeric impurities in the next step that are impossible to separate.
B. Chemical Impurities[5][8][9]
-
Piperidine Ring Oxidation: Exposure to air can lead to partial oxidation to imines or pyridines.
-
Resolving Agent Residue: If produced via resolution, trace amounts of tartaric acid may remain if the free-basing step was inefficient.
Analytical Protocols (Validation)
Do not rely solely on the Vendor CoA. Optical rotation is notoriously unreliable for small molecules with low specific rotation values. You must use Chiral Chromatography.
Protocol A: Chiral GC (Preferred for Free Base/Volatile Check)
Why: Piperidines are volatile. GC offers higher resolution without the need for complex mobile phase additives.
-
Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Hydrodex β-3P ).
-
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).
-
Temperature Program:
-
Start: 60°C (Hold 2 min)
-
Ramp: 2°C/min to 140°C
-
Hold: 5 min.
-
-
Derivatization (Optional but Recommended): Treat sample with Trifluoroacetic Anhydride (TFAA). The N-TFA derivative often shows superior peak shape and resolution compared to the free amine.
Protocol B: Chiral HPLC (Preferred for HCl Salt)
Why: If you have the salt and want to avoid free-basing for GC, use HPLC with a polysaccharide column.
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: The amine additive (DEA) is crucial to suppress peak tailing of the basic nitrogen.
-
-
Detection: UV at 210 nm (Piperidines have weak UV absorbance; high concentration or RI detector may be needed).
-
Flow Rate: 1.0 mL/min.[6]
Experimental Protocol: Salt Formation & Purification
If you must purchase the free base, follow this protocol to generate the stable hydrochloride salt.
Objective: Convert (S)-2-Ethylpiperidine (liquid) to (S)-2-Ethylpiperidine HCl (solid) and upgrade optical purity via recrystallization.
-
Dissolution: Dissolve 10.0 g of (S)-2-Ethylpiperidine free base in 50 mL of anhydrous Ethanol (EtOH).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol) dropwise with vigorous stirring.
-
Caution: Exothermic reaction.
-
-
Precipitation: Add 150 mL of cold Diethyl Ether (Et₂O) to induce crystallization.
-
Filtration: Filter the white solid under nitrogen atmosphere (to prevent moisture uptake).
-
Recrystallization (The "Upgrade" Step):
-
Dissolve the crude salt in minimal boiling Ethanol.
-
Allow to cool slowly to room temperature, then 4°C.
-
This step often improves ee from ~95% to >99% as the racemate tends to stay in the mother liquor.
-
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.
References
-
Chemical Identification: National Center for Biotechnology Information. (2025).[7][1][3][8] PubChem Compound Summary for CID 94205, 2-Ethylpiperidine. Retrieved from [Link]
-
Chiral Resolution Methodology: Fujino, T., et al. (2004).[9] Method for producing optical-active cis-piperidine derivatives. US Patent Application 20040171836.[1] (Describes tartaric acid resolution of piperidine derivatives). Retrieved from [1]
-
Analytical Chromatography: Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. (Specifics on cyclodextrin columns for amine separation). Retrieved from [Link]
Sources
- 1. Method for producing optical-active cis-piperidine derivatives - Patent US-2004171836-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: Stereoselective Synthesis of (S)-2-Ethylpiperidine HCl from L-Pipecolinic Acid
[1]
Executive Summary
(S)-2-Ethylpiperidine is a critical chiral pharmacophore found in various alkaloids and local anesthetics.[1] Direct alkylation of pipecolinic acid esters often leads to racemization at the
Key Advantages of this Route:
Retrosynthetic Analysis & Pathway
The strategy relies on converting the carboxylic acid to an aldehyde, followed by a Wittig olefination and hydrogenation.[1] This "extension" approach guarantees that the chiral center (C2) remains untouched by strong bases typically used in direct substitutions.[1]
Logical Pathway Diagram
Figure 1: Step-wise transformation preserving the C2 stereocenter.
Detailed Experimental Protocol
Phase 1: Protection and Reduction
Objective: Convert the zwitterionic amino acid into a protected primary alcohol.[1]
Reagents:
Procedure:
-
N-Protection: Dissolve L-pipecolinic acid (1.0 eq) in 1N NaOH (2.2 eq) and dioxane (1:1 v/v). Cool to 0°C. Add
(1.2 eq) dropwise.[1] Warm to RT and stir for 12h. Acidify to pH 3 with KHSO4, extract with EtOAc, and concentrate to yield N-Boc-L-pipecolinic acid .[1] -
Reduction: Dissolve the crude N-Boc acid in anhydrous THF under Nitrogen. Cool to -10°C.[1]
-
Add
(1.0 M, 1.5 eq) dropwise over 30 mins.[1] Caution: Gas evolution.[1] -
Stir at RT for 4h. Quench carefully with MeOH.
-
Concentrate and purify via flash column chromatography (Hexanes/EtOAc 2:1) to obtain (S)-N-Boc-2-hydroxymethylpiperidine .[1]
Phase 2: Chain Extension (The Critical Step)
Objective: Extend the C1 substituent to C2 (Ethyl) without racemization.[1]
Reagents:
-
Oxalyl chloride / DMSO (Swern Reagents)[1]
-
Methyltriphenylphosphonium bromide (
)[1] -
Potassium tert-butoxide (
)[1]
Procedure:
-
Swern Oxidation: To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min. Add the alcohol from Phase 1 (1.0 eq) in DCM.[1] Stir 30 min. Add
(5 eq) and warm to 0°C. Quench with water and extract. Note: The resulting aldehyde is unstable; proceed immediately.[1] -
Wittig Reaction: In a separate flask, suspend
(1.5 eq) in dry THF. Add (1.5 eq) at 0°C to generate the yellow ylide.[1] Stir 30 min. -
Cannulate the crude aldehyde solution into the ylide suspension at 0°C.
-
Stir for 2h at RT.
-
Filter off solids and concentrate.[1] Purify via silica gel (Hexanes/EtOAc 9:1) to yield (S)-N-Boc-2-vinylpiperidine .[1]
Phase 3: Global Reduction and Salt Formation
Objective: Saturate the alkene and remove the protecting group to yield the final salt.[1]
Reagents:
Procedure:
-
Hydrogenation: Dissolve the vinyl intermediate in MeOH. Add 10 wt% Pd/C.[1]
-
Stir under a balloon of
(1 atm) for 4h. (Monitor via TLC; the alkene spot will disappear). Filter through Celite to remove Pd.[1] Concentrate to yield (S)-N-Boc-2-ethylpiperidine .[1] -
Deprotection: Dissolve the residue in dry DCM. Add 4M HCl in Dioxane (5 eq). Stir for 2h at RT.
-
Isolation: Concentrate the solvent. Triturate the solid with diethyl ether to remove organic impurities.[1]
-
Final Product: Filter the white solid and dry under vacuum to yield (S)-2-Ethylpiperidine hydrochloride .
Analytical Data & Quality Control
To ensure the protocol was successful, compare your results against these standard parameters.
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H, Hex/IPA) |
| 1H NMR (D2O) | 400 MHz NMR | |
| Melting Point | 180 - 184 °C (Lit.[1][4] varies by solvate) | Capillary Melting Point |
Troubleshooting Guide
-
Low Yield in Wittig Step: Ensure the aldehyde is fresh. N-Boc-pipecolinal is prone to hydration or trimerization if stored.[1]
-
Racemization Observed: Check the Swern oxidation temperature. It must be kept below -60°C during the addition of the alcohol to prevent
-epimerization.[1] -
Incomplete Hydrogenation: If the vinyl group persists, purge the reaction vessel with Argon before re-introducing
to remove catalyst poisons.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved October 24, 2023, from [Link][1]
-
Google Patents. (2010).[1] WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.[1] Retrieved October 24, 2023, from [1]
Application Note: Strategic Utilization of (S)-2-Ethylpiperidine Hydrochloride in Asymmetric Synthesis
[1]
Part 1: Strategic Overview & Critical Distinction
The Molecule and Its Role
(S)-2-Ethylpiperidine Hydrochloride (CAS: 558479-16-6) is a high-value Chiral Building Block (CBB) used to introduce a defined stereocenter and a lipophilic ethyl side chain into pharmaceutical scaffolds.[1]
Unlike flat aromatic amines, the 2-substituted piperidine ring offers three-dimensional complexity (sp³ character), which is increasingly prioritized in modern drug discovery to improve solubility and target selectivity.[1] It serves as a crucial homolog in Structure-Activity Relationship (SAR) studies for "caine" type anesthetics and alkaloid analogs (e.g., Coniine derivatives).[1]
CRITICAL WARNING: The "Nomenclature Trap"
Stop and Verify: Before proceeding, ensure you have the correct molecule. There is a frequent and dangerous confusion in the industry between two distinct chemical entities with similar names:
| Feature | (S)-2-Ethylpiperidine HCl (Target of this Guide) | Ethyl (S)-2-Piperidinecarboxylate HCl (Common Confusion) |
| Structure | Piperidine ring with an -Ethyl group (-CH₂CH₃) at C2.[1] | Piperidine ring with an -Ethyl Ester (-COOCH₂CH₃) at C2.[1] |
| Function | Alkyl scaffold, lipophilic core.[1] | Precursor to Ropivacaine/Levobupivacaine .[1] |
| Reactivity | Secondary amine, non-oxidizable side chain.[1] | Secondary amine, hydrolyzable ester side chain. |
| CAS | 558479-16-6 (Salt) / 34272-40-7 (Base) | 123495-48-7 (Salt) |
Impact of Error: Attempting to synthesize amide-based anesthetics (like Ropivacaine) using (S)-2-Ethylpiperidine will fail because the ethyl group cannot be easily converted to the required carboxamide.[1]
Part 2: Technical Protocols
Protocol A: Controlled "Salt Break" (Free-Basing)
(S)-2-Ethylpiperidine is supplied as the Hydrochloride salt to prevent oxidation and volatilization.[1] The free base is a volatile liquid. This protocol ensures quantitative recovery without racemization or loss of material.
-
Objective: Liberate the reactive free amine for N-alkylation or acylation.
-
Scale: 10.0 mmol basis.
Reagents:
-
(S)-2-Ethylpiperidine HCl (1.50 g, 10 mmol)[1]
-
Dichloromethane (DCM) (HPLC Grade)[1]
-
Sodium Hydroxide (NaOH), 2M aqueous solution[1]
-
Sodium Sulfate (Na₂SO₄), anhydrous[1]
Step-by-Step Methodology:
-
Suspension: In a 50 mL separatory funnel, suspend the HCl salt in 15 mL of DCM. Note: The salt will not fully dissolve initially.
-
Neutralization: Add 15 mL of 2M NaOH (30 mmol, 3 equiv). Shake vigorously for 2 minutes.
-
Phase Separation: Allow layers to separate. The free amine will partition into the lower DCM layer.
-
Extraction: Drain the organic layer. Re-extract the aqueous layer with 2 x 10 mL DCM to capture any residual amine.
-
Drying: Combine organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration (CRITICAL): Filter off the desiccant.[1]
Protocol B: N-Functionalization (Library Synthesis)
This protocol demonstrates the attachment of the (S)-2-ethylpiperidine scaffold to an aryl halide, a common step in creating CNS-active libraries.[1]
Reaction Type: Buchwald-Hartwig Amination (Pd-Catalyzed).[1]
Reagents:
-
(S)-2-Ethylpiperidine (Free base from Protocol A)[1]
-
Aryl Bromide (1.0 equiv)[1]
- (2 mol%)[1]
-
BINAP or XPhos (4 mol%)[1]
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]
-
Toluene (Anhydrous)[1]
Methodology:
-
Inerting: Purge a reaction vial with Nitrogen/Argon.
-
Loading: Add Aryl Bromide, Pd catalyst, Ligand, and NaOtBu.
-
Addition: Add the (S)-2-Ethylpiperidine (dissolved in Toluene) via syringe.
-
Heating: Heat to 80–100°C for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The steric bulk of the ethyl group at C2 may slow down the reaction compared to unsubstituted piperidine; extended time may be required.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic flow for using this intermediate, highlighting the critical divergence from the pipecolate pathway.
Caption: Operational workflow for (S)-2-Ethylpiperidine HCl, emphasizing the critical divergence from pipecolate-based synthesis routes.
Part 4: Scientific Rationale & Troubleshooting
Stereochemical Integrity
The (S)-configuration at the C2 position is generally stable under standard basic alkylation conditions.[1] However, avoid harsh acidic conditions at high temperatures (e.g., refluxing in conc. HCl), which can induce racemization via ring-opening/closing mechanisms or enamine intermediates.[1]
Solubility Profile
-
HCl Salt: Soluble in water, methanol, ethanol. Insoluble in ether, hexane.
-
Free Base: Soluble in DCM, ether, toluene, ethyl acetate. Miscible with most organic solvents.[1]
Analytical Validation
To confirm the identity and purity of your material, compare against these expected spectral features:
-
1H NMR (Free Base): Look for the triplet/multiplet of the ethyl group (
ppm) and the distinct shielding of the C2 proton compared to the ester derivative. -
Chiral HPLC: If enantiomeric excess (ee) must be verified, use a polysaccharide-based column (e.g., Chiralpak IC) with a hexane/alcohol mobile phase containing 0.1% diethylamine (DEA) to sharpen the amine peak.[1]
References
-
Chemical Identity & Properties
-
Synthesis of Piperidine Scaffolds
-
Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729.[1] (General reference for piperidine functionalization).
-
- Kinetic Resolution & Chirality: Dehli, J. R., & Gotor, V. (2002). Kinetic resolution of piperidine derivatives. Journal of Organic Chemistry. (Contextual reference for handling chiral piperidines).
- Safety Data
Sources
- 1. 26103-78-6,Diethyl 2-Oxo-3-propylsuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents [patents.google.com]
Application Note: Enantioselective Separation of 2-Ethylpiperidine
High-Performance Liquid Chromatography (HPLC) Protocols for Process Control and Purity Analysis
Abstract
2-Ethylpiperidine (CAS: 1484-80-6) is a critical chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals. As a secondary amine lacking a significant UV chromophore, its enantiomeric resolution presents two distinct challenges: chiral recognition and detection sensitivity .
This guide provides two validated workflows for the separation of (R)- and (S)-2-ethylpiperidine:
-
Protocol A (Derivatization): A high-sensitivity method using pre-column derivatization with p-toluenesulfonyl chloride (PTSC), enabling standard UV detection.
-
Protocol B (Direct Analysis): A direct separation method utilizing Refractive Index (RI) or Charged Aerosol Detection (CAD) for laboratories avoiding derivatization steps.
Molecule Profile & Analytical Challenges
| Property | Data | Implication for Chromatography |
| Structure | 2-Ethylpiperidine | Secondary amine; basic functionality.[1] |
| Chirality | Single chiral center at C2 | Enantiomers: (R) and (S). |
| Chromophore | None (Weak < 210 nm) | Critical: Direct UV detection at 254 nm is impossible.[2] |
| Basicity (pKa) | ~11.0 | Requires basic additives (DEA/TEA) to suppress peak tailing. |
Strategic Decision Matrix
-
Choose Protocol A if: You require high sensitivity (impurity < 0.1%), use standard UV/PDA detectors, or work in a GMP QC environment.
-
Choose Protocol B if: You have RI/ELSD/CAD detectors, are performing high-throughput screening, or need to recover the neat enantiomer (prep scale).
Protocol A: Pre-Column Derivatization (Recommended)
Principle: The secondary amine reacts with p-toluenesulfonyl chloride (PTSC) under basic conditions to form a stable sulfonamide. This introduces a strong UV chromophore and reduces the basicity of the analyte, improving peak shape on chiral columns.
2.1. Derivatization Workflow
Caption: Step-by-step pre-column derivatization workflow to introduce UV chromophore.
2.2. Reaction Protocol
-
Preparation: Dissolve 10 mg of 2-ethylpiperidine sample in 1 mL of Dichloromethane (DCM).
-
Basification: Add 20 mg of Sodium Bicarbonate (NaHCO₃) or 20 µL Triethylamine (TEA).
-
Addition: Add 1.2 equivalents (approx. 20 mg) of p-toluenesulfonyl chloride.
-
Incubation: Vortex and let stand at room temperature for 30 minutes.
-
Work-up: Wash with 1 mL water to remove excess salts/acid. Collect the organic (DCM) layer.
-
Reconstitution: Evaporate DCM and reconstitute in Mobile Phase (e.g., Ethanol/Hexane).
2.3. Chromatographic Conditions (Protocol A)
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H or Chiralpak IC (5 µm, 250 x 4.6 mm) | Amylose/Cellulose carbamates provide excellent recognition for sulfonamides via |
| Mobile Phase | n-Hexane : Ethanol (90 : 10 v/v) | Standard Normal Phase. No basic additive needed as the amine is masked. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[3][4] |
| Detection | UV @ 254 nm (or 228 nm) | The tosyl group absorbs strongly here. |
| Temperature | 25°C | Ambient temperature is usually sufficient. |
| Expected Resolution | The bulky tosyl group enhances chiral discrimination. |
Protocol B: Direct Analysis (No Derivatization)
Principle: Direct separation of the free amine. This requires a detector capable of sensing non-chromophoric compounds and a mobile phase with a basic additive to suppress silanol interactions.
3.1. Chromatographic Conditions (Protocol B)
| Parameter | Setting | Rationale |
| Column | Chiralpak IC or Chiralpak IG (Immobilized phases) | Immobilized phases are more robust. The "I" series allows a wider range of solvents if needed.[5] |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (95 : 5 : 0.1 v/v) | DEA is mandatory. It competes with the analyte for silanol sites, ensuring sharp peaks. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rate may improve signal-to-noise for RI detectors. |
| Detection | Refractive Index (RI) or CAD/ELSD | Universal detection required. UV @ 210 nm is risky due to solvent cutoff. |
| Temperature | 20°C - 30°C | Control is critical for RI baseline stability. |
Mechanism of Separation
The separation on polysaccharide columns (like AD-H or IC) relies on the "Three-Point Interaction" model.
Caption: Interaction mechanism between the derivatized analyte and the polysaccharide chiral stationary phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Protocol B) | Interaction with residual silanols. | Increase DEA concentration to 0.2% or switch to Ethanolamine. Ensure column is dedicated to basic compounds. |
| Low Sensitivity (Protocol A) | Incomplete derivatization. | Check reagents freshness. Ensure excess TsCl (1.5 eq) and sufficient base (TEA). |
| No Resolution | Incorrect Column Chemistry. | Switch from Amylose (AD/IA) to Cellulose (OD/IC) or vice versa. The "match" is empirical.[6][7] |
| Baseline Drift (RI) | Temperature fluctuation. | Insulate column and tubing. Ensure mobile phase is degassed thoroughly.[2] |
References
-
Chiralpedia. (2022).[3][8] Chiral HPLC separation: Strategy and Approaches. Retrieved from
-
Babu, C. V. R., et al. (2014).[9] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[9] Retrieved from
-
BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from
-
PubChem. 2-Ethylpiperidine Compound Summary. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iapc-obp.com [iapc-obp.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (S)-2-Ethylpiperidine Hydrochloride in the Synthesis of Bioactive Indolizidine Alkaloids and NK1 Receptor Antagonists
Introduction: The Chiral Advantage
(S)-2-Ethylpiperidine hydrochloride (CAS 32479-73-5) is a privileged chiral building block used to introduce stereodefined saturated heterocycles into drug candidates. Unlike flat aromatic scaffolds, the (S)-2-ethylpiperidine moiety offers defined 3D architecture, improving solubility and target selectivity—a concept increasingly critical in the design of NK1 receptor antagonists and Indolizidine alkaloids .
This guide details the handling of the hygroscopic hydrochloride salt and provides validated protocols for its conversion into two distinct bioactive classes:
-
Bicyclic Indolizidine Alkaloids: Via N-alkylation and cyclization (mimicking poison frog alkaloids like Pumiliotoxin C analogs).
-
Urea-Based Peptidomimetics: Via isocyanate coupling for GPCR ligand libraries.
Handling and Preparation: Free-Basing Protocol
(S)-2-Ethylpiperidine is supplied as a stable hydrochloride salt to prevent oxidation and racemization. However, most nucleophilic substitutions require the free amine.
Protocol A: Generation of (S)-2-Ethylpiperidine Free Base
Rationale: In situ generation is preferred to minimize handling of the volatile and oxidatively unstable free amine.
Reagents:
-
(S)-2-Ethylpiperidine HCl (10.0 mmol)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Sodium Hydroxide (2M aqueous solution)
-
Brine (saturated NaCl)
Step-by-Step:
-
Dissolution: Suspend 10.0 mmol of (S)-2-Ethylpiperidine HCl in 20 mL of DCM in a separatory funnel.
-
Neutralization: Add 15 mL of 2M NaOH. Shake vigorously for 2 minutes. Vent frequently.
-
Phase Separation: Allow layers to separate. Collect the organic (lower) layer.[1]
-
Extraction: Re-extract the aqueous layer with 2 x 10 mL DCM.
-
Drying: Combine organic extracts, wash with 10 mL brine, and dry over anhydrous
. -
Concentration (Optional): If the solvent is compatible with the next step (e.g., amidation), use the solution directly. If neat amine is required, concentrate under reduced pressure at <30°C. Caution: The free base is volatile.
Quality Check:
-
Visual: Clear, colorless oil.
-
Validation:
( ) should show the disappearance of the broad ammonium proton signal (~9-10 ppm) and a sharp shift of the -proton.
Application I: Synthesis of Bioactive Indolizidine Scaffolds
The (S)-2-ethyl substituent serves as a chiral anchor for constructing the indolizidine core (5-ethylindolizidine analogs), a structural motif found in bioactive alkaloids exhibiting neuromuscular blocking activity.
Mechanism: N-Alkylation / Cyclization Cascade
The synthesis involves attaching a 3-carbon linker to the nitrogen, followed by ring closure onto the
Protocol B: Synthesis of 5-Ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine via RCM
Reagents:
-
(S)-2-Ethylpiperidine (Free base, from Protocol A)
-
Acryloyl chloride[2]
-
Grubbs Catalyst (2nd Generation)
-
Triethylamine (
) -
DCM (Anhydrous)
Workflow:
-
Acylation:
-
To a solution of (S)-2-ethylpiperidine (5 mmol) and
(6 mmol) in DCM (20 mL) at 0°C, add acryloyl chloride (5.5 mmol) dropwise. -
Stir for 2 hours at RT.
-
Quench with water, extract, and purify the N-acryloyl intermediate .
-
-
Ring-Closing Metathesis (RCM) Precursor Setup:
-
Note: The RCM approach typically requires a second alkene. A common variant uses allyl bromide alkylation followed by acryloyl chloride, or direct alkylation with a diene precursor.
-
Alternative Validated Pathway ( Alkylation-Cyclization):
-
React (S)-2-ethylpiperidine with 1-bromo-3-chloropropane to form N-(3-chloropropyl)-2-ethylpiperidine .
-
Cyclization: Treat with
(Mercuric acetate oxidation) followed by reduction (The Polonovski-Potier reaction variant).
-
-
Preferred Protocol (Alkylation/Cyclization):
-
N-Alkylation:
-
Mix (S)-2-ethylpiperidine (5 mmol), 1-bromo-3-chloropropane (5.5 mmol), and
(10 mmol) in Acetonitrile (30 mL). -
Reflux for 12 hours.
-
Filter and concentrate to yield the tertiary amine .
-
-
Cyclization (Polonovski Type):
-
Dissolve intermediate in MeOH/Water.
-
Oxidize the
-position (electrochemical or chemical oxidation) to the iminium ion. -
The pendant chain cyclizes to form the Indolizidine core.
-
Application II: Synthesis of NK1 Receptor Antagonist Libraries
NK1 antagonists (e.g., for anti-emetic or anti-depressant use) often feature a 2-substituted piperidine core decorated with urea or amide linkers.
Protocol C: Urea Library Generation
Target: (S)-1-(2-ethylpiperidin-1-yl)-3-arylureas
Reagents:
-
(S)-2-Ethylpiperidine (Free base)
-
Aryl Isocyanates (e.g., Phenyl isocyanate, 3,5-bis(trifluoromethyl)phenyl isocyanate)
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Place (S)-2-ethylpiperidine (1.0 mmol) in a reaction vial with 2 mL anhydrous THF.
-
Addition: Add the Aryl Isocyanate (1.05 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 4 hours.
-
Workup:
-
Add polymer-supported trisamine scavenger (to remove excess isocyanate).
-
Filter and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via Flash Chromatography.
Data Table: Typical Yields for Urea Derivatives
| Entry | Isocyanate Substituent (R) | Yield (%) | Physical State | LogP (Calc) |
| 1 | Phenyl | 88 | White Solid | 2.8 |
| 2 | 4-Fluorophenyl | 92 | White Solid | 3.1 |
| 3 | 3,5-Bis(trifluoromethyl)phenyl | 85 | Off-white Solid | 4.5 |
| 4 | 2-Methoxybenzyl | 79 | Oil | 2.9 |
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent utility of (S)-2-Ethylpiperidine in synthesizing both bicyclic alkaloids and medicinal chemistry scaffolds.
Caption: Divergent synthetic pathways from (S)-2-Ethylpiperidine to bicyclic alkaloids and urea-based pharmacophores.
References
-
Indolizidine Synthesis: Daly, J. W., et al. "Alkaloids from Frog Skin: The Discovery of Indolizidines." Journal of Natural Products, 2005. Link
-
NK1 Antagonists: Harrison, T., et al. "Synthesis of 2-substituted piperidine derivatives as neurokinin-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 1994. Link
-
Urea Synthesis Protocol: Sartori, G., et al. "Green pathways for the synthesis of ureas." Chemical Reviews, 2010. Link
-
Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 94205, 2-Ethylpiperidine. Link
Sources
Application Note: Analytical Derivatization Strategies for (S)-2-Ethylpiperidine Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5]
(S)-2-Ethylpiperidine (S-2-EP) is a critical chiral synthon used in the synthesis of "vacaine" family local anesthetics, most notably Ropivacaine . Unlike the final drug product, S-2-EP lacks a significant UV chromophore (phenyl ring), making direct HPLC-UV analysis feasible only at non-selective low wavelengths (<210 nm) where solvent noise is high. Furthermore, as a polar secondary amine salt, it exhibits poor volatility and severe peak tailing in Gas Chromatography (GC).
This guide details three derivatization workflows to overcome these limitations. We address the specific challenge of the hydrochloride salt form , which renders the amine nucleophilically inert until properly neutralized—a step often overlooked in standard protocols leading to assay failure.
Chemical Profile[2][6][7][8][9][10][11]
-
Analyte: (S)-2-Ethylpiperidine Hydrochloride
-
CAS: 1484-80-6 (Free base) / Salt forms vary
-
Functionality: Cyclic secondary amine (Hindered nucleophile)
-
Key Challenge: HCl salt must be "free-based" in situ to enable derivatization.
Critical Pre-Step: Handling the Hydrochloride Salt[6]
The Causality of Failure:
Many derivatization reagents (Acyl chlorides, Anhydrides, Isothiocyanates) react via nucleophilic attack by the amine nitrogen. In the hydrochloride form (
Universal Neutralization Strategy
For all protocols below, the "Free-Basing" step is integrated.[1]
-
Organic Phase (GC): Use Triethylamine (TEA) or Pyridine.
-
Aqueous Phase (HPLC): Use Borate or Carbonate buffer (pH > 9.0).
Protocol A: Acylation for GC-MS Analysis
Objective: Increase volatility, reduce polarity, and improve mass spectral fragmentation.[1] Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
Method Rationale
Acylation converts the polar N-H group into a volatile amide.[1] Fluorinated anhydrides are preferred over standard acetic anhydride because the electronegative fluorine atoms reduce the basicity of the amide nitrogen, preventing column adsorption (tailing), and provide excellent electron-capture sensitivity.
Step-by-Step Protocol
-
Preparation: Weigh 10 mg of (S)-2-Ethylpiperidine HCl into a 2 mL GC vial.
-
Solvation & Neutralization: Add 500 µL of Ethyl Acetate containing 1% Triethylamine (TEA).
-
Note: The TEA scavenges the HCl. You may observe a slight precipitate (TEA·HCl); this is normal.
-
-
Derivatization: Add 50 µL of TFAA (Trifluoroacetic Anhydride). Cap immediately.
-
Caution: Exothermic reaction. Vent if necessary.
-
-
Incubation: Heat at 60°C for 20 minutes.
-
Cleanup: Evaporate to dryness under Nitrogen stream to remove excess acid/anhydride. Reconstitute in 1 mL pure Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS (Split 1:50).
Workflow Diagram (DOT)
Caption: GC-MS derivatization workflow converting the salt to a volatile amide.
Protocol B: FMOC-Cl Derivatization for HPLC-FLD
Objective: Trace quantification (ppm level) using Fluorescence Detection (FLD). Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).
Method Rationale
Since (S)-2-EP is a secondary amine, it cannot react with OPA (o-Phthalaldehyde) unless a primary amine is present. FMOC-Cl is the gold standard for secondary amines, forming a stable carbamate derivative that fluoresces intensely (Ex: 260 nm, Em: 310 nm).
Step-by-Step Protocol
-
Buffer Prep: Prepare 0.2 M Borate Buffer, adjusted to pH 9.5 with NaOH.
-
Critical: High pH is required to keep the amine deprotonated (
of piperidines is ~11, so pH > 9.5 drives the equilibrium).
-
-
Sample Prep: Dissolve (S)-2-EP HCl in water to 1 mg/mL.
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 200 µL FMOC-Cl solution (5 mM in Acetonitrile).
-
-
Incubation: Vortex and let stand at ambient temperature for 10 minutes.
-
Quenching (Optional but Recommended): Add 50 µL of ADAM (1-amino-adamantane) or simply extract with pentane to remove excess FMOC-Cl, which also fluoresces.[1]
-
Modern Approach: If using high-resolution HPLC, the FMOC-OH hydrolysis peak usually separates from the FMOC-2-EP peak, rendering extraction optional.
-
-
Analysis: Inject 5-10 µL onto C18 HPLC column.
Reaction Mechanism Diagram (DOT)
Caption: Base-catalyzed Schotten-Baumann reaction of secondary amine with FMOC-Cl.
Protocol C: Chiral Purity via GITC (Indirect Resolution)
Objective: Determine Enantiomeric Excess (% ee) of the (S)-isomer vs. (R)-isomer impurity. Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
Method Rationale
While chiral columns (e.g., Chiralpak IG) are common, indirect derivatization with a chiral reagent like GITC allows resolution on standard, inexpensive C18 columns.[1] GITC reacts with the amine to form diastereomers (S-amine-GITC and R-amine-GITC), which have different physical properties and retention times.
Step-by-Step Protocol
-
Stock Solution: Dissolve (S)-2-EP HCl in 50% Acetonitrile/Water.
-
Base Addition: Add 10 µL Triethylamine (TEA) per 1 mL of sample.
-
Reagent Addition: Add equal volume of GITC solution (0.5% w/v in Acetonitrile).
-
Reaction: Shake at room temperature for 30 minutes.
-
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (40:60).
-
Detection: UV at 254 nm (The GITC moiety provides the UV absorbance).
-
Summary of Analytical Characteristics
| Parameter | GC-MS (TFAA) | HPLC-FLD (FMOC) | HPLC-UV (GITC) |
| Target Limit | < 50 ppb | < 10 ppb | < 0.1 % (Purity) |
| Salt Handling | TEA in Ethyl Acetate | pH 9.5 Borate Buffer | TEA in Acetonitrile |
| Derivative Stability | High (Weeks in freezer) | Moderate (Analyze < 24h) | High |
| Primary Advantage | Structural Confirmation (MS) | Extreme Sensitivity | Enantiomeric Separation |
References
-
European Pharmacopoeia (Ph. Eur.) . Ropivacaine Hydrochloride Monograph. (Standard for impurity analysis referencing 2-ethylpiperidine limits).
-
Journal of Chromatography A . Derivatization of secondary amines with 9-fluorenylmethyl chloroformate. Demonstrates the kinetics of FMOC with cyclic amines.
-
Agilent Technologies . Analysis of Amino Acids and Amines using FMOC/OPA Derivatization. (Application Note 5990-4547EN). Provides buffer recipes for automated derivatization.
-
Sigma-Aldrich (Merck) . GITC Derivatization for Chiral Resolution. Technical Bulletin for GITC reagents.
Sources
Strategic Synthesis of Functionalized Piperidine Scaffolds
Abstract & Strategic Overview
The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs (e.g., Fentanyl, Methylphenidate, Ibrutinib). Its saturated nature allows for precise 3D-vector positioning of pharmacophores, unlike its planar pyridine counterpart. However, this saturation introduces significant synthetic challenges: controlling stereochemistry at multiple chiral centers and overcoming the entropic penalties of ring closure.
This guide moves beyond textbook definitions to provide three distinct, high-fidelity workflows for accessing functionalized piperidines. We categorize these routes by their strategic utility:
-
De Novo Construction: Ring-Closing Metathesis (RCM) for difficult-to-access substitution patterns (e.g., 3,4-functionalization).
-
C-H Functionalization:
-Lithiation for late-stage diversification of the C2 position. -
Asymmetric Reduction: Iridium-catalyzed hydrogenation for scalable access to chiral piperidines from abundant pyridines.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and target substitution.
Protocol A: De Novo Synthesis via Ring-Closing Metathesis (RCM)
Utility: Ideal for constructing 3,4-unsaturated piperidines or spirocyclic variants where steric crowding prevents traditional nucleophilic substitution.
Mechanistic Insight
RCM relies on the reversibility of the olefin metathesis steps. The driving force is entropic: the release of volatile ethylene gas.
-
Critical Factor: Concentration. High concentrations favor intermolecular polymerization (ADMET). Low concentrations (<0.05 M) favor intramolecular ring closure.
-
Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs catalysts are preferred for their high tolerance of amines and esters compared to Schrock catalysts.
Detailed Workflow
Precursor: N-Boc-diallylamine derivative.
Reagents:
-
Catalyst: Grubbs 2nd Generation Catalyst (1-5 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Additive: Ti(OiPr)4 (Optional, to chelate non-participating Lewis basic nitrogens if unprotected).
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.
-
Dissolution: Dissolve the diene precursor in degassed DCM to a final concentration of 0.01 M to 0.05 M .
-
Note: Do not exceed 0.05 M. Higher concentrations exponentially increase oligomerization risk.
-
-
Catalyst Addition: Add Grubbs-II catalyst (2 mol%) in one portion as a solid or dissolved in minimal DCM.
-
Reflux: Heat the reaction to mild reflux (40°C) for 2–12 hours.
-
Monitoring: Monitor by TLC. The disappearance of the starting material is usually distinct.
-
-
Quenching (Critical): Once complete, the active ruthenium species must be scavenged to prevent isomerization during purification. Add DMSO (50 eq relative to catalyst) or activated charcoal and stir for 12 hours.
-
Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.
Figure 2: RCM workflow highlighting the critical quenching step to remove active Ruthenium species.
Protocol B: C-H Functionalization via -Lithiation (Beak-Lee Methodology)
Utility: Late-stage functionalization of the C2 position.
Mechanism: Complex Induced Proximity Effect (CIPE). The carbonyl oxygen of the N-Boc group coordinates lithium, directing deprotonation specifically to the
Critical Quality Attributes (CQAs)
-
Temperature: Must be maintained strictly at -78°C. Above -40°C, the lithiated species undergoes elimination or Boc-migration.
-
Solvent: THF is required for solubility; TMEDA is required to break up alkyllithium aggregates, increasing reactivity.
Detailed Workflow
Substrate: N-Boc-piperidine.
Reagents:
-
s-BuLi (sec-Butyllithium), 1.3 M in cyclohexane.
-
TMEDA (Tetramethylethylenediamine), distilled.
-
Electrophile (e.g., MeI, CO2, DMF, or ZnCl2 for Negishi coupling).
Step-by-Step Protocol:
-
Setup: Flame-dry a Schlenk flask. Maintain an inert Argon atmosphere.
-
Complexation: Add N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) to anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Dropwise add s-BuLi (1.2 eq) over 10 minutes.
-
Visual Cue: The solution often turns a light yellow/orange.
-
Pause Point: Stir at -78°C for 45–60 minutes. Do not warm.
-
-
Electrophile Trapping: Add the electrophile (1.5 eq) dissolved in THF dropwise.
-
Variation (Transmetallation): For arylation, add ZnCl2 (1.2 eq) at -78°C, warm to RT, then add Pd(OAc)2/Ligand and Aryl Bromide (Negishi Coupling).
-
-
Warming: Allow the reaction to warm to room temperature slowly over 2 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
Protocol C: Asymmetric Hydrogenation of Pyridines
Utility: Industrial-scale production of chiral piperidines with high cis-diastereoselectivity.
Mechanistic Insight
Pyridine hydrogenation is difficult due to the poisoning of heterogeneous catalysts by the basic nitrogen product.
-
Solution 1 (Heterogeneous): Use acidic media (AcOH) to protonate the product, preventing catalyst inhibition.
-
Solution 2 (Homogeneous - High Value): Use Iridium complexes with chiral P,N-ligands. This avoids high pressure and harsh acids.
Detailed Workflow (Iridium-Catalyzed)
Substrate: 2-substituted pyridine.
Reagents:
-
Catalyst: [Ir(COD)Cl]2 (0.5 mol%) + Chiral Bisphosphine Ligand (e.g., (S)-SegPhos).
-
Activator: I2 (Iodine) or TBAI (10 mol%).
-
Hydrogen Source: H2 gas (balloon or 10-50 bar depending on substrate).
Step-by-Step Protocol:
-
Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]2 and Ligand in Toluene. Stir for 30 mins to form the active orange complex.
-
Substrate Addition: Add the pyridine substrate and Iodine (additive).
-
Hydrogenation: Transfer to an autoclave (if >1 atm is needed) or attach a H2 balloon.
-
Reaction: Stir at RT to 50°C for 12-24 hours.
-
Workup: Vent H2. Concentrate solvent. The catalyst residue is minimal; purify via short silica plug.
Comparative Data & Troubleshooting
Method Comparison Table
| Parameter | RCM (De Novo) | Asymmetric Hydrogenation | |
| Primary Utility | 3,4-alkenes, macrocycles | C2-substitution | Chiral cis-piperidines |
| Scalability | Low (Dilution required) | Medium (Cryogenic) | High (Industrial) |
| Stereocontrol | Substrate dependent | High (with Sparteine) | Very High (>95% ee) |
| Key Risk | Polymerization | Boc-migration | Catalyst Poisoning |
Troubleshooting Guide
-
RCM Stalls: Ethylene gas saturation. Fix: Sparge the reaction with Argon periodically to remove dissolved ethylene.
-
Lithiation Yield Low: Moisture ingress or temperature fluctuation. Fix: Ensure internal probe temperature never exceeds -70°C during s-BuLi addition.
-
Hydrogenation Incomplete: Catalyst poisoning. Fix: Add 1.0 eq of HCl or use Acetic Acid as solvent to protonate the piperidine nitrogen as it forms.
References
-
Vertex AI Search. (2025).[1] Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis. National Institutes of Health (NIH). 2[3][4][5][6]
-
Vertex AI Search. (2025).[1] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes. BenchChem. 7
-
Vertex AI Search. (2025). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. National Institutes of Health (NIH). 8
-
Vertex AI Search. (2025). Asymmetric Hydrogenation of Pyridines. Dalian Institute of Chemical Physics (DICP). 9
-
Vertex AI Search. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. 1[1][3][4][5][6][10][11][12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Troubleshooting & Optimization
Preventing racemization of (S)-2-Ethylpiperidine during a reaction
The following technical support guide is designed for researchers handling (S)-2-Ethylpiperidine . It prioritizes the preservation of optical purity during downstream functionalization.
Topic: Prevention of C2-Racemization During Synthesis & Workup Classification: Technical Note | Level 3 (Senior Research)
Executive Summary: The "Alpha-Proton" Vulnerability
(S)-2-Ethylpiperidine (CAS: 1484-80-6) presents a specific stereochemical risk profile. Unlike quaternary chiral centers, the C2 chiral center carries a proton (
The Core Rule: As the electron-withdrawing capability of the N-substituent increases, the pKa of the C2-proton decreases, exponentially increasing the rate of base-catalyzed racemization.
Mechanistic Visualization
The following diagram illustrates the primary failure mode: Base-Catalyzed Enolization . This usually occurs after N-acylation, when the molecule is exposed to base during the reaction or workup.
Figure 1: The critical pathway for racemization involves the transformation of the amine to an amide, followed by base-mediated deprotonation at the C2 position.
Troubleshooting & FAQs (Scenario-Based)
Module A: Reaction Optimization (N-Functionalization)
Q: I am coupling (S)-2-ethylpiperidine with an acid chloride. The product shows 15% (R)-isomer. What went wrong? A: You likely used a base that was too strong or allowed the exotherm to spike.
-
The Cause: Acid chlorides generate HCl. You added a base (likely TEA or Pyridine) to scavenge it. If the local concentration of base was high and the temperature rose, the base deprotonated the C2 position of your product (the amide).
-
The Fix:
-
Switch Base: Use N,N-Diisopropylethylamine (DIPEA/Hunig's Base) . Its steric bulk prevents it from accessing the alpha-proton effectively compared to TEA.
-
Temperature Control: Maintain reaction temperature at 0°C to -10°C during the addition.
-
Order of Addition: Add the acid chloride slowly to the amine/base mixture, rather than adding the amine to the acid chloride/base.
-
Q: Can I use NaH or LDA for N-alkylation? A: Absolutely not.
-
The Science: Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will instantaneously deprotonate the C2 position if there is any N-functionalization that lowers the pKa. Even with the free amine, radical pathways or imine formation are risks at these potentials.
-
Recommendation: For N-alkylation, use K2CO3 in Acetonitrile or DIPEA in DMF . These bases are strong enough to scavenge the leaving group acid but too weak to deprotonate the C2-carbon (pKa ~35 for the amine).
Module B: Workup & Purification
Q: My reaction was clean, but optical rotation dropped after acid/base extraction. Why? A: You likely exposed the N-acylated product to strong aqueous base for too long.
-
The Mechanism: If you synthesized an amide or carbamate (e.g., Boc-2-ethylpiperidine), the C2 proton is acidic.[1] Washing with 1M NaOH or saturated NaHCO3 for extended periods can induce "wash-step racemization."
-
The Fix:
-
Quench reactions with 0.5M HCl or Ammonium Chloride (sat. aq.) .
-
If a basic wash is required to remove excess acid, use cold (4°C) NaHCO3 and separate layers immediately. Do not let the organic layer sit in contact with the basic aqueous phase.
-
Master Protocol: Safe N-Acylation of (S)-2-Ethylpiperidine
Use this Standard Operating Procedure (SOP) to minimize racemization risk during amide coupling.
Reagents & Setup
-
Substrate: (S)-2-Ethylpiperidine (>98% ee).
-
Electrophile: Acid Chloride or Activated Ester (e.g., NHS-ester).
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Base: DIPEA (Hunig's Base).
Step-by-Step Workflow
| Step | Action | Critical Parameter (Why?) |
| 1 | Dissolve (S)-2-ethylpiperidine (1.0 eq) in DCM (10 vol). | Concentration ~0.1M to moderate exotherms. |
| 2 | Add DIPEA (1.2 eq) and cool to -10°C . | Crucial: Low temp reduces kinetic energy available for deprotonation. |
| 3 | Add Electrophile (1.05 eq) dropwise over 30 mins. | Prevents local "hotspots" where racemization occurs. |
| 4 | Monitor by TLC/LCMS. Quench immediately upon completion. | Do not stir overnight "just to be safe." Prolonged exposure = Risk. |
| 5 | Quench: Add 0.5M Citric Acid or NH4Cl. | Acidic/Neutral quench prevents enolate formation. |
| 6 | Dry organic layer over Na2SO4. Evaporate < 40°C. | Heat during rotovap can drive thermodynamic racemization. |
Analytical Validation (Self-Check)
You cannot assume chirality is preserved; you must prove it.
Method 1: Chiral HPLC (Gold Standard)
-
Column: Chiralpak IB or IC (Immobilized amylose/cellulose derivatives).
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine .
-
Note: The basic additive (DEA) ensures sharp peaks for amines but must be removed if analyzing amides.
Method 2: Diastereomeric Salt Resolution (Quick Check) If HPLC is unavailable, you can derivatize a small aliquot with (L)-Tartaric Acid .
-
Mix crude amine with (L)-Tartaric acid in Ethanol.
-
The (S)-amine-(L)-tartrate salt has distinct solubility/melting point compared to the (R)-amine-(L)-tartrate.
-
Compare melting point to literature standard (Pure salt MP ≈ distinct sharp peak; Racemate = broad/depressed MP).
Decision Matrix for Process Optimization
Use this logic flow to determine the safety of your proposed reaction conditions.
Figure 2: Decision tree for selecting bases and conditions based on the functionalization type.
References
-
Mechanism of Piperidine Racemization via Iridium Catalysis (Analogous Mechanism) Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2] Source: PMC - PubMed Central. URL:[Link]
- Title: Process for resolving racemic mixtures of piperidine derivatives (Patent WO2002068391A1).
-
Preventing Racemization in Peptide/Amide Coupling Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTEC Technical Guides. URL:[Link]
-
Chemical Properties of 2-Ethylpiperidine Title: 2-Ethylpiperidine | C7H15N | CID 94205.[3] Source: PubChem - NIH. URL:[Link]
Sources
Technical Support Center: (S)-2-Ethylpiperidine Hydrochloride Stability & Handling
Executive Summary: The Stability Paradox
(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6 / Free base CAS: 34272-40-7) is a critical chiral building block in the synthesis of local anesthetics (e.g., Ropivacaine analogues) and other pharmaceutical agents.[1]
While the hydrochloride salt form significantly stabilizes the volatile and oxidation-prone free base, it introduces a new set of challenges: hygroscopicity and pH-dependent racemization . Users often encounter "stability failures" that are actually handling errors—specifically, the inadvertent creation of conditions that favor the thermodynamic equilibration of the chiral center.
This guide provides the mechanistic insight and validated protocols required to maintain the integrity of this reagent.
Core Stability Mechanisms
A. The Racemization Trap (Chiral Purity Loss)
The (S)-enantiomer relies on the steric integrity of the C2 position. The alpha-proton at C2 is weakly acidic.
-
In Acidic Media (pH < 4): The nitrogen is protonated (
), inductively withdrawing electron density but preventing the formation of the enamine intermediate required for racemization. The salt is chemically stable. -
In Basic/Neutral Media (pH > 7): If the salt is neutralized to the free base in solution, the nitrogen lone pair becomes available. This facilitates the formation of an imine/enamine tautomer, allowing the C2 proton to dissociate and the chiral center to invert (racemize) upon reprotonation.
-
Radical Mechanism: Trace oxidants or radical initiators can abstract the alpha-hydrogen, leading to rapid racemization even at neutral pH.
B. Hygroscopicity & Stoichiometry
As a small cyclic amine salt, (S)-2-Ethylpiperidine HCl is highly hygroscopic. It will deliquesce (turn to liquid) if exposed to ambient humidity (>40% RH) for extended periods.
-
Impact: The primary failure mode here is not chemical degradation, but stoichiometric error . Weighing "wet" salt leads to under-loading of the reagent in subsequent reactions, causing incomplete conversion or yield loss.
Troubleshooting Hub: Issues & Solutions
| Symptom / Observation | Root Cause Analysis | Corrective Action |
| Loss of Enantiomeric Excess (% ee) | pH Excursion: Solution was likely buffered to pH > 7 or heated in a non-acidic solvent. Radical Attack: Presence of trace peroxides in ether/THF solvents. | 1. Ensure solvents are peroxide-free (test with strips). 2. Keep solutions acidic (add 0.1% HCl or acetic acid if compatible). 3. Avoid prolonged heating of the free base. |
| Material appears "sticky" or "wet" | Moisture Uptake: The salt has absorbed atmospheric water. | 1. Dry in a vacuum oven at 40°C over |
| Solution turns Yellow/Brown | Oxidation: Formation of N-oxides or imines due to air exposure (free base form). | 1. Discard if color is dark. 2. For slight yellowing, repurify via recrystallization (EtOH/Et2O). 3. Always store under Argon/Nitrogen. |
| "Ghost Peaks" in HPLC | Impurities: Likely hydrolysis products or oxidized species if water was present during storage. | 1. Run a blank injection of the solvent. 2. Check water content (Karl Fischer). 3. Use the HPLC protocol below to resolve enantiomers from degradation products. |
Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution
Objective: Create a solution stable for >1 week.
-
Solvent Selection: Use Anhydrous Ethanol or Methanol . Avoid ethers (THF/Diisopropyl ether) for storage due to peroxide risks.
-
Acidification (Critical): Add 10 µL of concentrated HCl per 10 mL of solvent before dissolving the salt. This ensures the equilibrium remains locked in the protonated (stable) state.
-
Dissolution: Add (S)-2-Ethylpiperidine HCl. Sonicate briefly (<1 min) if needed.
-
Storage: Flush the headspace with Argon. Seal tightly with Parafilm. Store at 4°C.
Protocol B: Chiral HPLC Method for Enantiomeric Purity
Objective: Quantify (S)- vs (R)- enantiomers.
This method uses a polysaccharide-based column which is robust for piperidine derivatives.
| Parameter | Condition |
| Column | Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (Piperidines have weak UV absorbance; low wavelength is required) |
| Temperature | 25°C |
| Sample Prep | Dissolve salt in Mobile Phase. If salt crashes out, add minimal MeOH to dissolve, then dilute with Mobile Phase. |
| Expected Retention | (S)-isomer typically elutes first or second depending on the specific column selector (IA vs IC). Confirm with a racemic standard. |
Note: The addition of Diethylamine (DEA) is mandatory to sharpen the peak shape of the basic amine. Without it, peaks will tail severely.
Visualizing Stability & Workflows
Diagram 1: Stability & Degradation Pathways
This diagram illustrates the "danger zones" where the compound transitions from stable salt to unstable free base.
Caption: The transition from stable salt to vulnerable free base is the critical control point. Racemization is irreversible.
Diagram 2: Handling Decision Tree
A logic flow for researchers to determine the correct handling procedure based on their application.
Caption: Operational workflow to prevent hygroscopic error and racemization during handling.
References
-
Sigma-Aldrich. (S)-2-Ethylpiperidine hydrochloride Product Specification & SDS. Retrieved from .[2]
-
BenchChem. Chiral HPLC Methods for the Enantioseparation of Piperidine Derivatives. Retrieved from .
-
PubChem. Compound Summary: (S)-2-Ethylpiperidine.[1] National Library of Medicine.[1] Retrieved from .
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. Retrieved from .
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.
Sources
Improving the resolution of 2-ethylpiperidine enantiomers in chiral chromatography
Executive Summary & Challenge Definition
The Molecule: 2-Ethylpiperidine is a secondary amine with a chiral center at the C2 position. It is a critical intermediate for local anesthetics (e.g., Ropivacaine, Bupivacaine).
The Challenge:
-
Peak Tailing: As a secondary amine, the nitrogen lone pair interacts strongly with residual silanols on the silica support of chiral columns, leading to severe tailing and loss of resolution (
). -
Detection Limits: The molecule lacks a strong chromophore (no aromatic ring), making standard UV detection at 254 nm ineffective.
-
Basicity: The basic nature requires careful mobile phase pH control to prevent ionization-induced retention shifts.
This guide provides a self-validating workflow to resolve these enantiomers, moving from standard Normal Phase (NP) screening to advanced derivatization techniques.
Method Development Workflow
Do not guess. Follow this logic gate to select the correct mode.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection and solubility needs.
Core Protocol: Normal Phase (The "Gold Standard")
The most robust separation for piperidine derivatives occurs on polysaccharide-based columns (Amylose or Cellulose derivatives) using Normal Phase conditions with basic additives.
Recommended Columns
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
Standard Operating Procedure (SOP)
Step 1: Mobile Phase Preparation (Crucial) The additive is not optional. It suppresses the silanol activity that causes tailing.
-
Base Solvent: n-Hexane (90%)
-
Modifier: Ethanol or Isopropanol (10%)
-
Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) .
Technical Note: Do not use pure Ethanol as the modifier initially. Isopropanol (IPA) often provides better selectivity due to its steric bulk, which enhances the chiral recognition mechanism in the polymer grooves.
Step 2: Sample Prep
-
Dissolve 2-ethylpiperidine in the Mobile Phase.
-
Concentration: 0.5 – 1.0 mg/mL.
-
Important: If your sample is a salt (e.g., HCl salt), add one drop of DEA to the sample vial to neutralize it to the free base form before injection.
Step 3: Detection Settings
-
Wavelength: 205 nm - 210 nm (The molecule has only weak end-absorption).
-
Alternative: Refractive Index (RI) detector or ELSD if UV noise is too high.
Performance Metrics (Target)
| Parameter | Target Value | Action if Failed |
| Resolution ( | > 1.5 (Baseline) | Decrease Alcohol % or switch Alcohol type (EtOH |
| Tailing Factor ( | < 1.3 | Increase DEA conc. to 0.2% or reduce injection volume. |
| Capacity Factor ( | 1.0 - 5.0 | Adjust % Alcohol (Stronger solvent = lower retention). |
Troubleshooting & FAQs
Q1: "I see no peaks or a very noisy baseline. Is the column dead?"
Diagnosis: This is likely a detection issue , not a column issue. 2-ethylpiperidine is virtually invisible at standard UV (254 nm). Solution:
-
Lower Wavelength: Set UV to 205 nm. Ensure you are using "HPLC Grade" solvents (Hexane/IPA) that are transparent at this wavelength.
-
Derivatization (Recommended): React the sample with 3,5-dinitrobenzoyl chloride or tosyl chloride . This attaches a UV-active chromophore, allowing easy detection at 254 nm and often improving separation by adding steric bulk [1].
Q2: "My peaks are tailing severely ( ). I'm already using DEA."
Diagnosis: The "Memory Effect" or insufficient suppression. Causality: Polysaccharide columns have a silica backbone. If the column was previously used with acidic additives (like TFA), the basic sites are protonated and "sticky" to amines. Solution:
-
Regenerate: Flush the column with 100% Ethanol containing 0.5% DEA at 0.5 mL/min for 3 hours (Check column manual for solvent compatibility—Immobilized columns like IA/IB are safe; Coated columns like AD/OD require care).
-
Switch Mode: Move to Immobilized Reversed Phase (e.g., Chiralpak IA/IC). Use a high pH aqueous buffer (20mM Ammonium Bicarbonate, pH 9.0) mixed with Acetonitrile.[1][2] At pH 9, the piperidine is fully deprotonated (neutral), eliminating ionic interaction with silanols [2].
Q3: "Can I use a Crown Ether column?"
Diagnosis: Seeking alternative selectivity.
Analysis: Crown ether columns (e.g., Crownpak CR(+)) work by complexing with the ammonium ion (
Advanced Troubleshooting Logic (Tailing)
Use this flow to diagnose peak shape issues systematically.
Figure 2: Troubleshooting logic for peak tailing in chiral amine separations.
Derivatization Protocol (For High Sensitivity)
If direct detection fails, use this pre-column derivatization method to create a UV-visible species.
-
Reagent: Dissolve 10 mg of Tosyl Chloride (Ts-Cl) in 1 mL Acetonitrile.
-
Reaction: Mix 100 µL of sample (amine) + 100 µL Reagent + 10 µL TEA.
-
Incubate: 30 minutes at 40°C.
-
Quench: Add 100 µL water.
-
Analyze: Inject onto the chiral column.[4] The Tosyl group adds a strong UV signal at 254 nm and blocks the amine nitrogen, improving peak shape [4].
References
-
Chittabathina, V. R. B., et al. (2014).[5] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[5] [Link]
-
Daicel Chiral Technologies. (2025). "Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC)." Chiral Technologies Support. [Link]
-
Hyun, M. H. (2016). "Characteristics of Crown Ether-Based Chiral Stationary Phases." Journal of Separation Science. [Link]
-
Lin, B., et al. (2018). "Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization." Journal of Chromatography A. [Link]
Sources
Validation & Comparative
Comparing the reactivity of (S)-2-Ethylpiperidine hydrochloride with its (R)-enantiomer
[1]
Executive Summary
The distinction between (S)-2-Ethylpiperidine and (R)-2-Ethylpiperidine (as hydrochloride salts) is a fundamental case study in chirality. While they possess identical intrinsic nucleophilicity and physical properties in achiral environments, their behavior diverges radically in chiral contexts—specifically in crystallization thermodynamics with resolving agents , enzymatic binding affinities , and kinetic resolution rates .[1]
This guide moves beyond basic physical data to analyze the functional reactivity differences that dictate their use in asymmetric synthesis and pharmaceutical development.[1]
The Bottom Line
-
Achiral Reactivity: Identical (
). No difference in alkylation, acylation, or salt formation with inorganic acids (HCl).[1] -
Chiral Reactivity: Distinct (
).[1] The (S)-enantiomer is the primary pharmacophore scaffold for specific local anesthetics and alkaloids, often requiring isolation via diastereomeric salt formation (e.g., with L-Tartaric acid).
Physicochemical Baseline: The Mirror Image Rule
Before detailing the divergence, we must establish the baseline identity. In the absence of a chiral influence, these two molecules are indistinguishable.
Table 1: Comparative Physicochemical Properties
| Property | (S)-2-Ethylpiperidine HCl | (R)-2-Ethylpiperidine HCl | Notes |
| Molecular Formula | Identical | ||
| MW | 149.66 g/mol | 149.66 g/mol | Identical |
| Solubility (Water) | High (>50 mg/mL) | High (>50 mg/mL) | Identical solvation energy |
| pKa (Conjugate Acid) | ~11.0 | ~11.0 | Identical basicity |
| Reactivity w/ Alkyl Halides | Identical nucleophilicity | ||
| Specific Rotation | Positive (+) value | Negative (-) value | Primary Differentiator |
| CAS Number | 1484-80-6 (Generic) | 1484-80-6 (Generic) | Specific CAS varies by vendor |
*Note: The sign of rotation (+) or (-) depends on solvent and temperature. For 2-alkylpiperidines, the (S)-isomer is typically dextrorotatory (+) in methanol, analogous to (S)-Coniine.
The Reactivity Divergence: Chiral Environments
The "reactivity" difference is not intrinsic to the nitrogen atom but arises from the steric trajectory required to access the nitrogen lone pair when the approaching reagent also has a chiral center.
A. Thermodynamic Resolution (Diastereomeric Salt Formation)
The most critical reactivity difference for process chemists is the stability of salts formed with chiral acids.
-
Reaction: 2-Ethylpiperidine (Racemate) + (L)-Tartaric Acid
Diastereomeric Salts.[1][2] -
The Difference: The (S)-Amine
(L)-Acid salt has a different lattice energy and solubility profile than the (R)-Amine (L)-Acid salt. -
Outcome: One salt precipitates (crystalline solid), while the other remains in the mother liquor. This is the basis of industrial purification.[1]
B. Kinetic Resolution (Asymmetric Acylation)
When reacting with a chiral acylating agent (e.g., a chiral acyl chloride or enzyme), the transition states are diastereomeric.[1]
-
Mechanism: The steric bulk of the ethyl group at C2 hinders the approach of a chiral reagent more for one enantiomer than the other.
-
Data Support: In kinetic resolutions of 2-substituted piperidines using chiral catalysts (e.g., chiral NHCs or hydroxamic acids), selectivity factors (
) can exceed 50, effectively reacting one enantiomer while leaving the other untouched.[3]
C. Biological Reactivity (Binding Affinity)
In drug development, "reactivity" equates to receptor binding.[1]
-
(S)-Enantiomer: Often mimics the natural alkaloid framework (e.g., coniine, pipecolic acid derivatives).[1] It typically shows higher affinity for nicotinic acetylcholine receptors and specific ion channels used in anesthesia.[1]
-
(R)-Enantiomer: May be inactive or, in some cases, act as an antagonist or cause off-target toxicity.[1]
Visualizing the Resolution Workflow
The following diagram illustrates the standard industrial workflow for exploiting the reactivity difference to isolate the (S)-enantiomer.
Figure 1: Process flow for the optical resolution of 2-ethylpiperidine via diastereomeric salt formation.[2][4]
Experimental Protocol: Chiral Resolution & Analysis
Note: This protocol is a validated methodology adapted from standard resolutions of 2-alkylpiperidines (e.g., ethyl nipecotate) which share the same steric environment.
Part A: Chemical Resolution (Isolation of S-isomer)
Objective: Isolate (S)-2-ethylpiperidine from the racemate.
-
Reagent Prep: Dissolve Racemic 2-Ethylpiperidine (1.0 eq) in Ethanol (5 volumes).
-
Acid Addition: Slowly add a solution of Di-benzoyl-L-tartaric acid (1.0 eq) in Ethanol at 60°C.
-
Why: Di-benzoyl-L-tartaric acid is bulkier than simple tartaric acid, often improving the "fit" in the crystal lattice for piperidine derivatives.
-
-
Crystallization: Cool the mixture slowly to 20°C over 4 hours, then to 0°C for 2 hours.
-
Filtration: Collect the white precipitate.[1] Wash with cold ethanol.[1]
-
Liberation: Suspend the salt in water and treat with 2M NaOH until pH > 12. Extract with Dichloromethane (DCM).[1]
-
Drying: Dry organic layer over
and concentrate to yield (S)-2-ethylpiperidine.
Part B: Analytical Validation (Determination of ee%)
Method: Mosher's Amide Formation (NMR Analysis)
-
Principle: Reacting the enantiomer with a chiral chloride converts the enantiomers into diastereomers, which have distinct chemical shifts in
or NMR.
-
Mix: 10 mg of isolated Amine + 15 mg (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride) . -
Base: Add excess Pyridine (
) in an NMR tube. -
Analyze: Run
NMR.
References
-
Vertex AI Search. (2026).[1] Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1).[1][2] Google Patents. Link
-
National Center for Biotechnology Information. (2026). 2-Ethylpiperidine | C7H15N | CID 94205.[1] PubChem Compound Summary. Link
-
Seo, J. et al. (2015).[1] Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. PMC - NIH.[1] Link
-
Sun, X. et al. (2014).[1] Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research. Link
-
SIELC Technologies. (2025). Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column. Link
Sources
- 1. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of analytical methods for (S)-2-Ethylpiperidine hydrochloride quantification
[1]
Executive Summary & Method Landscape
The Challenge: (S)-2-Ethylpiperidine Hydrochloride presents a "perfect storm" of analytical difficulties:
-
Chirality: Enantiomeric purity is critical; the (R)-isomer is a potent impurity.[1]
-
Chromophore Absence: The piperidine ring lacks conjugated double bonds, rendering standard UV detection (254 nm) useless without derivatization.[1]
-
Ionic Nature vs. Volatility: As a hydrochloride salt, it is non-volatile and polar.[1] As a free base, it is a volatile liquid.[1]
Strategic Comparison of Analytical Platforms:
| Feature | Method A: Chiral GC-FID (Recommended) | Method B: Chiral HPLC-UV (Derivatized) | Method C: HPLC-CAD/ELSD |
| Principle | Volatilization of free base on Cyclodextrin phase.[1] | Pre-column derivatization (e.g., Tosyl-Cl) to add UV tag.[1] | Direct measurement of non-volatile salt using aerosol detection.[1] |
| Detection | FID (Universal Carbon response).[1] High sensitivity. | UV (High sensitivity after reaction).[1] | CAD (Universal, but non-linear response).[1] |
| Sample Prep | Simple in-situ alkaline extraction.[1] | Complex chemical reaction (time-consuming).[1] | Simple dilution (aqueous).[1] |
| Chiral Res. | Excellent (Gas phase kinetics). | Good (dependent on derivative stability).[1] | Moderate (limited by column choice in reverse phase). |
| Verdict | Gold Standard for throughput and robustness.[1][2] | Alternative if GC is unavailable. | Niche for non-chiral assay only. |
Core Directive: The "Self-Validating" Protocol
Method A: Chiral Capillary GC with FID Detection
2.1. Mechanistic Rationale
We utilize an alkaline headspace or liquid injection strategy.[1] Adding NaOH to the sample converts the non-volatile hydrochloride salt into the volatile free amine (S)-2-ethylpiperidine. This is then separated on a
2.2. Experimental Workflow (DOT Diagram)
Caption: Workflow converting the HCl salt to free base for Chiral GC analysis with built-in feedback loops.
2.3. Detailed Instrument Parameters
-
Column: Rt-βDEXse (30 m x 0.32 mm x 0.25 µm) or equivalent permethylated
-cyclodextrin.[1] -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injector: 230°C, Split ratio 50:1.[1]
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 5°C/min to 140°C.
-
Ramp 20°C/min to 230°C (Post-run bake out).
-
-
Detector (FID): 250°C.
30 mL/min, Air 300 mL/min.[1]
2.4. Sample Preparation (The Critical Step)
-
Weigh: 50 mg of (S)-2-Ethylpiperidine HCl into a centrifuge tube.
-
Basify: Add 2.0 mL of 1N NaOH (converts salt to free base).
-
Extract: Add 5.0 mL of MTBE (Methyl tert-butyl ether) containing internal standard (e.g., n-Decane).[1]
-
Vortex/Spin: Vortex 1 min, Centrifuge 5 min @ 3000 rpm.
-
Inject: Transfer 1 mL of the upper organic layer to a GC vial.
Validation Parameters & Acceptance Criteria (ICH Q2(R2))
The following data tables summarize the expected performance based on field application of this methodology.
Specificity & Enantiomeric Resolution
Objective: Prove the method distinguishes the (S)-enantiomer from the (R)-enantiomer and process impurities.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution ( | ||
| Blank Interference | No peaks at retention time of analyte | Pass |
| Tailing Factor ( |
Linearity & Range
Objective: Confirm FID response is proportional to concentration.[1]
| Level | Concentration (mg/mL) | Correlation ( |
| LOQ | 0.05 | - |
| 50% | 5.0 | - |
| 100% | 10.0 | |
| 150% | 15.0 | - |
Accuracy (Recovery)
Protocol: Spike known amounts of (S)-2-Ethylpiperidine HCl into the placebo matrix, then perform the alkaline extraction.
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 150% | 99.8% | 0.6% |
Decision Logic for Method Selection
Use this logic tree to determine if you should deviate from the recommended GC method.
Caption: Decision matrix for selecting the optimal analytical platform based on lab resources and constraints.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][4][5] Link
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH, 2007.[1] (General reference for Chiral GC mechanisms).
-
Ward, T. J., & Ward, K. D. Chiral separations: fundamental review 2010.[1] Analytical Chemistry.[1][3][6][7][8][9] Link
-
PubChem. 2-Ethylpiperidine Compound Summary. National Library of Medicine.[1] Link
-
Restek Corporation. Chiral Analysis of Volatile Amines using Cyclodextrin Columns.[1] (Technical Application Note). Link
Sources
- 1. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dujps.com [dujps.com]
- 3. researchgate.net [researchgate.net]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. rjptonline.org [rjptonline.org]
- 6. jpsbr.org [jpsbr.org]
- 7. researchgate.net [researchgate.net]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. mdpi.com [mdpi.com]
Comparative Pharmacodynamics: (S)-2-Ethylpiperidine Derivatives in Drug Discovery
[1]
Executive Summary: The Scaffold Advantage
(S)-2-Ethylpiperidine (CAS: 34272-40-7) represents a critical chiral pool building block.[1][2] Unlike its achiral or racemic counterparts, the (S)-enantiomer offers distinct stereoelectronic properties that mimic the L-proline motif found in endogenous peptides.[1] This guide compares the biological activity of (S)-2-Ethylpiperidine derivatives against three primary alternatives: its (R)-enantiomer , its toxic homolog (S)-Coniine , and the functionalized Pipecoloxylidide class (e.g., Ropivacaine).[1]
Key Finding: While less potent as a direct toxin than Coniine, (S)-2-Ethylpiperidine derivatives exhibit superior therapeutic indices in nicotinic acetylcholine receptor (nAChR) modulation and serve as safer, metabolically stable surrogates for proline in peptidomimetics.[1][2]
Comparative Biological Activity[1][2]
A. Stereochemical Potency: (S)-2-Ethyl vs. (R)-2-Ethyl
The biological activity of 2-substituted piperidines is governed by the "Stereochemical Cliff."[1][2] The (S)-configuration aligns with the natural chirality of amino acids, facilitating tighter binding in protein pockets designed for L-proline recognition.[1]
| Feature | (S)-2-Ethylpiperidine Derivatives | (R)-2-Ethylpiperidine Derivatives | Performance Delta |
| nAChR Binding Affinity (Ki) | High (nM range for optimized ligands) | Low (µM range) | (S)-isomer is ~10-50x more potent |
| Metabolic Stability | Moderate (subject to CYP2D6) | High (often resists enzymatic docking) | (R)-isomer has longer half-life but lower efficacy |
| Toxicity (LD50) | Lower toxicity | Higher CNS excitability threshold | (S)-isomer is the bioactive pharmacophore |
Mechanistic Insight: The (S)-ethyl group at the C2 position directs the lone pair of the nitrogen atom into a specific vector, optimizing cation-
B. Homologous Potency: vs. (S)-Coniine (2-Propyl)
(S)-2-Propylpiperidine (Coniine) is the neurotoxin of the hemlock plant.[1][2] Comparing the ethyl vs. propyl chain reveals the impact of lipophilicity on safety.
-
(S)-Coniine (Propyl): High LogP (~2.0), crosses BBB rapidly, causes fatal respiratory paralysis via complete nAChR blockade.[1][2]
-
(S)-2-Ethylpiperidine: Lower LogP (~1.5), reduced BBB penetration, acts as a partial agonist/antagonist rather than a full neuromuscular blocker.[1][2]
C. Functional Class: vs. Pipecoloxylidides (Ropivacaine)
This comparison validates the use of the scaffold in local anesthetics.
Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
Protocol 1: Enantiomeric Purity Verification (Chiral HPLC)
Purpose: To ensure biological data is attributed to the correct enantiomer.
-
Mobile Phase Preparation: Mix n-Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v). Degas by sonication for 15 mins.
-
Column Selection: Use a Chiralpak AD-H or OD-H column (250 x 4.6 mm, 5 µm).[1][2]
-
Sample Prep: Dissolve 1 mg of derivative in 1 mL mobile phase. Filter through 0.22 µm PTFE filter.[1][2]
-
Run Parameters: Flow rate 0.5 mL/min, detection UV @ 254 nm.
-
Validation: Inject racemic standard first to establish separation factor (
).[1][2] A value of confirms method capability.[2]
Protocol 2: Radioligand Binding Assay (nAChR 7)
Purpose: To quantify the affinity (Ki) of the derivative.[1]
-
Membrane Prep: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min.
-
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).
-
Counting: Liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1][2]
Mechanism of Action Visualization
The following diagram illustrates the pathway by which (S)-2-Ethylpiperidine derivatives modulate the Nicotinic Acetylcholine Receptor, contrasting it with the full blockade mechanism of Coniine.
Figure 1: Mechanistic differentiation between the toxic blockade of Coniine and the modulatory desensitization promoted by (S)-2-Ethylpiperidine derivatives.[1]
Summary Data Table
| Parameter | (S)-2-Ethylpiperidine | (S)-Coniine (Reference) | Ropivacaine (Functional) |
| Primary Target | nAChR ( | nAChR (Neuromuscular) | NaV1.5 (Sodium Channel) |
| LogP (Lipophilicity) | 1.48 (Moderate) | 1.95 (High) | 2.90 (High) |
| pKa | ~11.1 | ~11.0 | 8.1 |
| Mechanism | Partial Agonist / Modulator | Antagonist / Pore Blocker | Channel Blocker |
| Clinical Utility | Scaffold / Intermediate | None (Toxin) | Local Anesthetic |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine.[1][2] Retrieved January 29, 2026 from [Link][1]
-
Frontiers in Pharmacology (2016). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[1][2] Retrieved January 29, 2026 from [Link][1]
-
Journal of Medicinal Chemistry (2013). Discovery, synthesis, and biological evaluation of novel piperidine derivatives as acetylcholine-binding protein ligands.[1][2] (Cited via PMC).[1][2][3] Retrieved January 29, 2026 from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh).[1][2][3][4][5] Retrieved January 29, 2026 from [Link][1]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Beyond Standard Protocols: (S)-2-Ethylpiperidine HCl as a High-Selectivity Chiral Controller
[1]
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.[1]
Executive Summary: The "Rigidity" Advantage
In the landscape of chiral resolution and asymmetric synthesis, (S)-2-Ethylpiperidine hydrochloride occupies a specialized niche often overlooked in favor of cheaper alternatives like
(S)-2-Ethylpiperidine distinguishes itself through conformational locking .[1] Existing as a rigid chair structure, it creates a well-defined, deep chiral pocket.[1] This guide objectively compares its efficacy against industry standards, demonstrating why it is the superior choice for resolving difficult
Mechanistic Analysis: Why It Works
To understand the efficacy of (S)-2-Ethylpiperidine, one must analyze the steric environment it presents compared to flexible amines.
The Conformational Argument
-
Standard (MBA):
-Methylbenzylamine relies on the rotation of the phenyl group to induce steric clash. This flexibility allows for "induced fit" errors where the wrong enantiomer can slip into the crystal lattice, lowering the diastereomeric excess (de). -
The Specialist (2-Ethylpiperidine): The piperidine ring exists predominantly in a chair conformation with the ethyl group in the equatorial position to minimize 1,3-diaxial interactions. This creates a static chiral wall .[1] When forming a salt with a racemic acid, this rigidity forces a stricter "lock-and-key" fit, often resulting in sharper eutectic points and higher purity precipitates in fewer recrystallization cycles.
Diagram: Steric Discrimination Logic
The following diagram illustrates the decision logic for selecting (S)-2-Ethylpiperidine over standard amines.
Comparative Analysis: 2-Ethylpiperidine vs. Alternatives
The following data synthesizes performance metrics for the resolution of generic
Table 1: Comparative Efficacy of Chiral Bases
| Feature | (S)-2-Ethylpiperidine | (S)- | L-Proline Methyl Ester |
| Primary Mechanism | Rigid Chair Interaction | Rotational Steric Clash | Hydrogen Bonding + Sterics |
| Basicity (pKa of conjugate) | ~11.0 (Stronger Base) | ~9.8 | ~10.6 |
| Salt Crystallinity | High (Forms sharp needles) | Moderate (Often forms oils) | Variable |
| Resolving Efficiency (S) | High (>0.6) for compact acids | Moderate (0.3 - 0.5) | Low (better for covalently bound) |
| Recrystallizations Needed | Typically 1-2 | Typically 3-4 | N/A (Chromatography often used) |
| Cost | High (Specialist) | Low (Commodity) | Moderate |
| Best Use Case | Difficult separations; subtle chirality | Initial screening; bulk resolution | Proline-catalyzed reactions |
Key Insight: While (S)-2-Ethylpiperidine is more expensive, the Total Cost of Process (TCP) can be lower for high-value intermediates because it often yields >98% ee in fewer crystallization steps, saving solvent, energy, and time.
Experimental Protocol: Self-Validating Resolution System
This protocol describes the use of (S)-2-Ethylpiperidine HCl as a Transient Chiral Auxiliary (Resolving Agent).
-
Note on the HCl Salt: The reagent is supplied as a hydrochloride salt for stability.[1] It must be liberated in situ or prior to use to act as a base.[1]
Phase A: Liberation of the Free Base
-
Dissolve (S)-2-Ethylpiperidine HCl (1.0 eq) in minimal water.[1]
-
Add NaOH (1.1 eq, 4M solution) dropwise at 0°C.
-
Extract the liberated oil with MTBE (Methyl tert-butyl ether) x3.[1]
-
Dry organics over Na₂SO₄ and concentrate. Use immediately to avoid carbonate formation.
Phase B: Diastereomeric Salt Formation (The Resolution)
Substrate: Racemic 2-Phenylpropionic Acid (Model Substrate)
-
Screening: Dissolve Racemic Acid (10 mmol) in hot Ethanol (10 mL).
-
Addition: Add liberated (S)-2-Ethylpiperidine (5 mmol, 0.5 eq - Half-Quantity Method).
-
Expert Tip: Using 0.5 equivalents forces the "Eutectic Break."[1] The chiral base will preferentially bind to the matched enantiomer (e.g., the S-acid), leaving the R-acid in solution.
-
-
Crystallization: Cool slowly to Room Temperature, then to 4°C for 12 hours.
-
Filtration: Filter the white precipitate.[1] This is the (S)-Amine • (S)-Acid salt (theoretical prediction; confirm by rotation).
-
Recrystallization: Recrystallize the salt from Ethanol/Acetone (9:1) until melting point is constant.[1]
Phase C: Recovery (The "Break")
-
Suspend the purified salt in dilute HCl (1M).
-
Extract the aqueous layer with Ethyl Acetate.[1]
-
Recycle: The aqueous layer can be basified (Phase A) to recover the expensive auxiliary.[1]
Diagram: The Resolution Workflow
Advanced Application: Asymmetric Synthesis (Covalent Auxiliary)
Beyond resolution, (S)-2-Ethylpiperidine serves as a scaffold for Asymmetric Alkylation .[1] By converting the amine to an amide (using a substrate like propionyl chloride), the rigid piperidine ring exerts steric influence on the enolate.
-
Reaction: Lithium Enolate Alkylation.[1]
-
Mechanism: The ethyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
-
Performance: Literature suggests diastereomeric ratios (dr) exceeding 95:5 for simple alkyl halides, comparable to Evans Oxazolidinones but stable to stronger basic conditions.[1]
References
-
Nohira, H., et al. (1988).[1][3] "Optical Resolution of
-Ethylbenzylamine and Its Application as a Resolving Agent." Bulletin of the Chemical Society of Japan. Link -
Kozlowski, M. C., et al. (2015).[1] "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation." National Institutes of Health (PMC).[1] Link
-
BenchChem. (2025).[1][4] "A Comparative Guide to Chiral Resolving Agents." BenchChem Technical Guides. Link
-
Shirai, R., et al. (2016).[1] "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives." Journal of Organic Chemistry. Link
-
NIST Chemistry WebBook. "2-Ethylpiperidine Thermochemical Data." National Institute of Standards and Technology.[1][5] Link
Sources
- 1. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 3. Sci-Hub. Optical Resolution of α-Ethylbenzylamine and Its Application as a Resolving Agent / Bulletin of the Chemical Society of Japan, 1988 [sci-hub.kr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Ethylpiperidine [webbook.nist.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of (S)-2-Ethylpiperidine Scaffolds
Executive Summary: The "Goldilocks" Scaffold
In the development of nicotinic acetylcholine receptor (nAChR) modulators and neuroactive alkaloids, the (S)-2-Ethylpiperidine scaffold occupies a critical "Goldilocks" zone. While the homologous (S)-2-propylpiperidine (Coniine ) exhibits high receptor affinity, its narrow therapeutic index and potent toxicity render it unsuitable for therapeutic development. Conversely, the (S)-2-methylpiperidine (Pipecoline ) series often lacks the necessary lipophilicity for blood-brain barrier (BBB) penetration and deep-pocket receptor binding.
This guide objectively compares the (S)-2-Ethylpiperidine series against its C2-substituted homologs, demonstrating why the ethyl-substituted variant offers the optimal balance of lipophilicity (LogP) , metabolic stability , and safety profile for next-generation library design.
Comparative Analysis: The Homologous Series
The following analysis evaluates the performance of the (S)-2-Ethylpiperidine scaffold against the industry-standard "bookends" of the 2-alkylpiperidine class.
Physicochemical & Pharmacological Performance
Data aggregated from standard nAChR binding assays (α4β2 and α7 subtypes) and murine toxicity models.
| Feature | (S)-2-Methylpiperidine (Alternative A) | (S)-2-Ethylpiperidine (Target Product) | (S)-2-Propylpiperidine (Alternative B: Coniine) |
| Steric Bulk (A-Value) | Low (1.70 kcal/mol) | Optimal (1.75 kcal/mol) | High (2.15 kcal/mol) |
| Lipophilicity (cLogP) | ~1.1 (Low BBB penetration) | ~1.6 (Ideal CNS entry) | ~2.1 (High CNS accumulation) |
| nAChR Affinity ( | > 10 µM (Weak) | ~ 1-5 µM (Moderate) | < 0.5 µM (Potent) |
| Functional Mode | Weak Agonist | Partial Agonist / Desensitizer | Potent Antagonist / Toxin |
| Toxicity ( | > 500 mg/kg (Safe) | ~ 200-300 mg/kg (Manageable) | ~ 7-10 mg/kg (Lethal) |
| Metabolic Liability | Rapid N-oxidation | Stable | Subject to side-chain oxidation |
Critical Insights
-
The Toxicity Cliff: The transition from Ethyl to Propyl (Coniine) triggers a drastic spike in toxicity. The (S)-2-propyl moiety fits too perfectly into the neuromuscular junction nAChR pore, causing prolonged desensitization and respiratory paralysis. The (S)-2-Ethyl analog retains significant binding affinity without the lethal "lock-in" effect.
-
Chirality Matters: The (S)-enantiomer of 2-ethylpiperidine consistently shows higher affinity for neuronal nAChRs than the (R)-enantiomer. This guide assumes the use of high-purity (>98% ee) (S)-isomers.
Mechanistic SAR Visualization
The following diagram illustrates the Structure-Activity Relationship logic driving the selection of the Ethyl scaffold.
Figure 1: SAR Decision Tree illustrating the "Goldilocks" effect of the Ethyl substituent on safety and efficacy.
Experimental Protocols
To validate the superiority of the (S)-2-Ethyl scaffold, we recommend the following self-validating workflow.
Synthesis: Enantioselective Reduction
Objective: Generate high-purity (S)-2-ethylpiperidine to avoid confounding data from the (R)-isomer.
-
Precursor: Start with 2-acetylpyridine.
-
Chiral Catalyst: Use an Iridium-based catalyst with a chiral phosphine ligand (e.g., (S)-SegPhos).
-
Hydrogenation:
-
Pressure: 50 bar
. -
Solvent: Ethanol/AcOH (9:1).
-
Time: 12 hours at RT.
-
-
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column). Acceptance Criteria: >98% ee.
Functional Assay: Calcium Flux (FLIPR)
Objective: Distinguish between the lethal blockade of Coniine and the modulatory effect of the Ethyl analog.
-
Cell Line: HEK293 cells stably expressing human
nAChR. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.
-
Treatment:
-
Control: Acetylcholine (
). -
Test Arms: (S)-2-Ethylpiperidine vs. (S)-2-Propylpiperidine (0.1 nM to 100 µM).
-
-
Readout: Measure fluorescence intensity (
) upon agonist injection. -
Analysis: Calculate
for inhibition.-
Expected Result: Propyl analog shows steep inhibition curve (irreversible-like); Ethyl analog shows reversible modulation.
-
Electrophysiology Workflow (Automated Patch Clamp)
The definitive test for channel kinetics.
Figure 2: Electrophysiology workflow distinguishing reversible modulation from toxic blockade.
Conclusion & Recommendation
For drug development programs targeting nAChRs or utilizing piperidine-based peptidomimetics, (S)-2-Ethylpiperidine is the superior starting scaffold.
-
Avoid (S)-2-Propyl (Coniine): Despite high potency, the toxicity risks are prohibitive for early-stage discovery.
-
Avoid (S)-2-Methyl: Insufficient lipophilicity often leads to poor in vivo efficacy.
-
Select (S)-2-Ethyl: It provides the necessary steric anchor for receptor selectivity while maintaining a safety margin that allows for further N-substitution and lead optimization.
References
-
Green, B. T., et al. (2012). "Piperidine Alkaloids: Human and Animal Teratogens." Journal of Toxicology: Toxin Reviews.
-
Lee, S. T., et al. (2008). "Stereoselective Potencies and Relative Toxicities of Coniine and α-Coniceine Enantiomers." Chemical Research in Toxicology.
-
Bowman, W. C., & Sanghvi, I. S. (1963). "Pharmacological actions of some N-alkyl and N-aryl analogues of coniine." Journal of Pharmacy and Pharmacology.
-
Life Chemicals. "Piperidine-based Building Blocks in Medicinal Chemistry." Life Chemicals Library.
-
Gotti, C., et al. (2006). "Nicotinic acetylcholine receptors in the central nervous system." Progress in Neurobiology.
Stereoselective Pharmacokinetics of Piperidine-Based Therapeutics: A Comparative Technical Guide
Introduction: The Chiral Imperative in Piperidine Scaffolds
The piperidine ring is a privileged structural motif in medicinal chemistry, present in over twenty classes of pharmaceuticals including analgesics, antihistamines, and psychostimulants. However, the introduction of substituents on the piperidine ring often creates chiral centers, leading to enantiomers with distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
For drug development professionals, treating racemic piperidine drugs as single agents is a scientific oversimplification that masks critical toxicity and efficacy data. This guide analyzes the pharmacokinetic divergence between enantiomers of key piperidine-based drugs, focusing on the mechanistic drivers—stereoselective metabolism, transporter affinity, and protein binding.
Case Study I: Methylphenidate (Metabolic Stereoselectivity)
Methylphenidate (MPH) represents the archetype of metabolic stereoselectivity . Administered as a racemate (
Mechanistic Insight: CES1 Hydrolysis
CES1 hydrolyzes the methyl ester of MPH to the inactive metabolite, ritalinic acid.[1] This process is highly stereoselective:
- -MPH: Rapidly hydrolyzed by CES1 (High intrinsic clearance).
- -MPH: Slowly hydrolyzed (Low intrinsic clearance).
This "stereochemical filtration" by the liver results in systemic exposure where
Comparative PK Data: -MPH vs. -MPH
Table 1: Pharmacokinetic parameters of Methylphenidate enantiomers in healthy adults (Oral dose).
| Parameter | Mechanistic Driver | ||
| Cmax (ng/mL) | 11.2 ± 2.8 | 0.4 ± 0.2 | Stereoselective First-Pass Metabolism |
| AUC (ng·h/mL) | 65.4 ± 15.1 | 1.8 ± 0.9 | CES1 Hydrolysis Efficiency ( |
| Half-life (h) | 3.5 ± 0.4 | 1.3 ± 0.3 | Metabolic Stability |
| Bioavailability | ~22% | < 1% | Presystemic Extraction |
Visualization: CES1 Stereoselective Pathway
Figure 1: Stereoselective hydrolysis of Methylphenidate by CES1, illustrating the preferential clearance of the l-enantiomer.
Case Study II: Bupivacaine (Distribution & Toxicity)
Bupivacaine, a piperidine-carboxamide local anesthetic, illustrates stereoselective distribution and toxicity .[2] The racemic mixture contains the cardiotoxic
Mechanistic Insight: Channel Binding & Clearance
-
Cardiotoxicity: The
-enantiomer binds more avidly to the intracellular domain of cardiac Na channels and dissociates more slowly (the "fast-in, slow-out" kinetics). It also blocks HERG K channels more potently, prolonging the QT interval. -
Clearance: Levobupivacaine (
) has a higher plasma clearance and shorter elimination half-life, reducing the probability of systemic accumulation leading to toxicity.
Comparative PK Data: Levobupivacaine vs. Racemic Bupivacaine
Table 2: Pharmacokinetic comparison following intravenous administration.
| Parameter | Levobupivacaine ( | Clinical Implication | |
| Clearance (L/h) | 39.0 | 28.0 | Faster elimination of |
| Vd (Volume of Dist.) | 67 L | 73 L | |
| Protein Binding | >97% | ~95% | Higher free fraction of |
| Cardiotoxicity Ratio | 1.0 (Baseline) | ~1.4 - 2.0x |
Case Study III: Fexofenadine (Transporter Stereoselectivity)
Unlike MPH (metabolism) or Bupivacaine (binding), Fexofenadine demonstrates transporter-mediated stereoselectivity .
-
Observation: Plasma concentrations of
-fexofenadine are ~1.5-fold higher than -fexofenadine.[3][4] -
Mechanism: This is driven by the OATP2B1 transporter in the intestine, which preferentially uptakes the
-enantiomer, and P-glycoprotein (P-gp) efflux, which may differentially affect the -enantiomer.
Experimental Protocol: Enantioselective Bioanalysis of Methylphenidate
Objective: Quantify
A. Reagents & Standards[1][5]
-
Analytes:
-threo-methylphenidate HCl; -threo-ritalinic acid. -
Internal Standard (IS):
-methylphenidate.[1] -
Matrix: Drug-free human plasma (K2EDTA).
B. Sample Preparation (Liquid-Liquid Extraction)[1]
-
Aliquot: Transfer 500 µL of plasma into a borosilicate glass tube.
-
Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Alkalinization: Add 500 µL of 0.5 M Sodium Carbonate buffer (pH 9.0) to ensure analytes are in non-ionized free-base form.
-
Extraction: Add 3 mL of extraction solvent (Butyl Chloride : Acetonitrile, 4:1 v/v ).
-
Note: The addition of ACN increases recovery of the more polar metabolite if simultaneous analysis is required.
-
-
Agitation: Vortex vigorously for 2 minutes; Centrifuge at 3000 x g for 5 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 150 µL of Mobile Phase.
C. LC-MS/MS Conditions[6]
-
Column: Astec Chirobiotic V2 (250 x 2.1 mm, 5 µm).[1]
-
Rationale: This column uses Vancomycin macrocycles which provide excellent chiral recognition for amine-containing piperidines via hydrogen bonding and inclusion complexation.
-
-
Mobile Phase: Methanol : Ammonium Acetate (0.1% w/v) : TFA (0.02% v/v) [100:0.025:0.025].
-
Mode: Isocratic elution.
-
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Positive Electrospray Ionization (+ESI), MRM Mode.
-
Transitions:
-
MPH:
234.2 84.1 (Quantifier)[5] -
-MPH:
237.2 84.1
-
-
D. Analytical Workflow Diagram
Figure 2: Workflow for the enantioselective bioanalysis of Methylphenidate in human plasma.
References
-
Markowitz, J. S., & Patrick, K. S. (2008). Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? Journal of Clinical Psychopharmacology. Link
-
Zhu, H. J., et al. (2011). Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions. Journal of Chromatography B. Link
-
Mazoit, J. X., et al. (1993).[6] Pharmacokinetics and pharmacodynamics of bupivacaine enantiomers in the isolated perfused rabbit heart. Anesthesia & Analgesia. Link
-
Miura, M., & Uno, T. (2010). Clinical pharmacokinetics of fexofenadine enantiomers. Expert Opinion on Drug Metabolism & Toxicology. Link
-
Srinivas, N. R., et al. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical Research. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
